molecular formula C5H8N2O2S2 B112599 5-(Aminomethyl)thiophene-2-sulfonamide CAS No. 408352-66-9

5-(Aminomethyl)thiophene-2-sulfonamide

Cat. No.: B112599
CAS No.: 408352-66-9
M. Wt: 192.3 g/mol
InChI Key: BAFJJOAPLFRFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)thiophene-2-sulfonamide is a specialized sulfonamide derivative of significant interest in biochemical and pharmacological research. Its primary research value lies in its function as an inhibitor of the human serum paraoxonase-1 (hPON1) enzyme . hPON1 is a calcium-dependent esterase associated with high-density lipoprotein (HDL) and is recognized for its crucial role in protecting low-density lipoproteins from oxidative stress, a process intimately linked to the development of atherosclerotic cardiovascular disease . The inhibition of hPON1 by this compound provides researchers with a valuable tool to investigate the enzyme's physiological functions and to explore the pathological consequences of its reduced activity, which is considered a biomarker for systemic oxidative stress and a pro-atherogenic state . Furthermore, the aminomethyl-thiophene scaffold is a key intermediate in medicinal chemistry, serving as a precursor for the synthesis of more complex molecules with potential cytotoxic activity. Related compounds built from this core structure have been studied for their cytotoxicity against a range of human cancer cell lines, including fibrosarcoma, hepatoma, and breast adenocarcinoma, highlighting its utility in early-stage anticancer drug discovery research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFJJOAPLFRFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406942
Record name 5-(aminomethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408352-66-9
Record name 5-(aminomethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 408352-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of 5-(Aminomethyl)thiophene-2-sulfonamide: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Scientific Imperative for Unambiguous Structural Confirmation

In the landscape of modern drug discovery and development, the precise characterization of a molecule's structure is not merely a procedural step but the bedrock of all subsequent research. The biological activity, pharmacokinetic profile, and safety of a pharmaceutical compound are inextricably linked to its three-dimensional architecture. The molecule at the center of this guide, 5-(aminomethyl)thiophene-2-sulfonamide, incorporates two privileged scaffolds in medicinal chemistry: the thiophene ring, a versatile bioisostere for phenyl groups found in numerous approved drugs, and the sulfonamide functional group, renowned for its wide-ranging therapeutic applications, including antibacterial and diuretic agents[1][2].

The presence of multiple functional groups and substitution patterns on the thiophene ring necessitates a rigorous, multi-technique approach to ensure its structure is assigned without ambiguity. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide, therefore, eschews a simple recitation of methods. Instead, it presents an integrated strategy, detailing not only the "how" but the critical "why" behind each analytical choice. We will proceed through a logical workflow, from foundational mass and elemental composition analysis to the fine-grained detail of 2D NMR connectivity, culminating in the definitive proof offered by single-crystal X-ray crystallography. Each step is designed as a self-validating system, where the data from one technique corroborates and builds upon the last, ensuring the highest degree of scientific trust in the final elucidated structure.

Part 1: Foundational Analysis - Molecular Formula and Weight

Before delving into complex spectroscopic analysis, the first step is to confirm the molecule's fundamental properties: its molecular weight and elemental composition. This is the initial checkpoint to ensure the integrity of the synthesized or isolated compound.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is selected over standard mass spectrometry because it provides extremely high mass accuracy. This allows for the determination of the elemental formula, a critical piece of data that distinguishes the target compound from potential isomers or impurities with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecular ion, which is then used to calculate the most plausible elemental formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode, as the aminomethyl group is readily protonated. Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).

  • Data Acquisition: Acquire the spectrum in the appropriate mass range (e.g., m/z 50-500). The high resolution of the TOF analyzer will separate ions with very small mass differences.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected Compound Properties

PropertyExpected ValueSource
Molecular FormulaC₅H₈N₂O₂S₂[3][4]
Molecular Weight (Monoisotopic)192.0082 g/mol Calculated
Expected [M+H]⁺ (HRMS)193.0154 m/zCalculated

This initial step validates that the compound in hand has the correct elemental formula, providing a solid foundation for subsequent spectroscopic dissection.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal, rapid technique for this purpose.

Causality of Experimental Choice: FTIR is highly sensitive to the vibrational energies of specific chemical bonds. It provides direct evidence for the presence of the critical sulfonamide (S=O and N-H bonds) and primary amine (N-H bonds) groups, as well as confirming the aromatic nature of the thiophene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal-related absorbances.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Presentation: Predicted Characteristic IR Absorptions

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & References
Primary Amine (R-CH₂NH₂)N-H Stretch (symmetric & asymmetric)3400-3250 (two bands)Characteristic for primary amines.
Sulfonamide (R-SO₂NH₂)N-H Stretch~3300-3200 (one band)Often overlaps with amine stretches but is typically sharp.
SulfonamideS=O Asymmetric Stretch~1350-1315A strong, characteristic absorption for sulfonamides.[5]
SulfonamideS=O Symmetric Stretch~1160-1140A second strong, characteristic absorption for sulfonamides.[5]
Thiophene RingC=C Aromatic Stretch~1495Indicates the presence of the aromatic ring system.[6]
Thiophene RingC-H Aromatic Stretch>3000Confirms hydrogens attached to the aromatic ring.
Thiophene RingC-S Stretch~700-680Often observed for thiophene rings.[6]

The observation of these key bands provides strong, direct evidence for the proposed functional groups, allowing us to proceed with confidence to NMR for detailed connectivity mapping.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D NMR experiments will be used to assemble the structural puzzle piece by piece.

Causality of Experimental Choice:

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons), which defines the proton framework.

  • ¹³C NMR: Determines the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are crucial for creating a self-validating dataset. COSY establishes proton-proton proximities, while HSQC unambiguously links each proton to its directly attached carbon. This combined approach removes ambiguity in assignments.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_interpretation Structural Assembly H_NMR ¹H NMR Fragments Identify Spin Systems & C-H Pairs H_NMR->Fragments C_NMR ¹³C NMR C_NMR->Fragments COSY COSY (¹H-¹H Correlation) Connectivity Assemble Fragments COSY->Connectivity HSQC HSQC (¹H-¹³C Correlation) HSQC->Connectivity Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure G cluster_structure This compound T_ring Thiophene Ring CH2 CH₂ NH2_amino NH₂ (amino) SO2NH2 SO₂NH₂ H3 H-3 H4 H-4 H3->H4 COSY C3 C-3 C4 C-4 CH2_H CH₂ Protons CH2_C CH₂ Carbon H3_invis->C3_invis HSQC H4_invis->C4_invis HSQC CH2_H_invis->CH2_C_invis HSQC

Caption: Key COSY and HSQC correlations for structural confirmation.

  • COSY: A cross-peak will be observed between the thiophene protons (H-a and H-b), confirming they are adjacent on the ring. No other correlations are expected.

  • HSQC: Cross-peaks will definitively link H-a to C-2, H-b to C-3, and the methylene protons (H-c) to the methylene carbon (C-5). This provides an unbreakable chain of evidence for the assigned structure.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the integrated NMR and MS data provide overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.

Causality of Experimental Choice: X-ray crystallography is the only technique that directly visualizes the molecular structure in the solid state. It confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), providing a complete structural picture. This is considered the gold standard for structure proof in pharmaceutical development.[7][8]

Experimental Protocol: Structure Determination by X-ray Diffraction

  • Crystal Growth (The Critical Step):

    • Method: Slow evaporation is the most common method for small molecules.[9]

    • Procedure: a. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to create a saturated or near-saturated solution. b. Filter the solution through a syringe filter into a clean, small vial. c. Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle. This slows the rate of evaporation. d. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Troubleshooting: If an oil forms, the compound may be impure or too soluble. Attempting different solvent systems is necessary.[10]

  • Crystal Mounting:

    • Carefully select a single, well-formed crystal (ideally >0.1 mm in all dimensions) with sharp edges.[11]

    • Mount the crystal on a cryo-loop using a small amount of paratone or cryo-oil and flash-freeze it in a stream of liquid nitrogen (typically at 100 K) to minimize radiation damage.[12]

  • Data Collection:

    • Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map and atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides the definitive atomic coordinates.

Conclusion: A Validated Structure for Advancing Drug Development

References

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved February 1, 2026, from [Link]

  • Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved February 1, 2026, from [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved February 1, 2026, from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing regioselective substitutions on thiophene. Retrieved February 1, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (1970). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Thiophenesulfonamide. Retrieved February 1, 2026, from [Link]

  • PubMed. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Retrieved February 1, 2026, from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved February 1, 2026, from [Link]

  • Chromatography Online. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved February 1, 2026, from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved February 1, 2026, from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 1, 2026, from [Link]

  • LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved February 1, 2026, from [Link]

  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved February 1, 2026, from [Link]

  • Pharmanotes. (2024). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. Retrieved February 1, 2026, from [Link]

  • Pharmaffiliates. (2023). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved February 1, 2026, from [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved February 1, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 1, 2026, from [Link]

  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved February 1, 2026, from [Link]

  • UK Health Security Agency. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 1, 2026, from [Link]

  • PubMed. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

Sources

5-(Aminomethyl)thiophene-2-sulfonamide CAS number 149945-81-7

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 149945-81-7 Role: Primary Zinc-Binding Fragment & Carbonic Anhydrase Inhibitor Scaffold

Executive Summary

This technical guide profiles 5-(Aminomethyl)thiophene-2-sulfonamide , a critical heterocyclic building block in medicinal chemistry. Unlike ubiquitous benzenesulfonamide scaffolds, this thiophene analogue offers distinct electronic properties and vector geometries, making it a "privileged fragment" in Fragment-Based Drug Discovery (FBDD). It serves as a primary anchor for targeting metalloenzymes, specifically Carbonic Anhydrases (CA) , where the sulfonamide moiety acts as a Zinc-Binding Group (ZBG). This guide details its physicochemical architecture, a robust 3-stage synthetic protocol, and its mechanistic utility in designing isoform-selective inhibitors (e.g., hCA IX/XII for oncology vs. hCA II for glaucoma).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Logic

The molecule consists of a thiophene ring substituted at the 2- and 5-positions.[1] This 2,5-substitution pattern is critical for linear pharmacophore extension.

  • The Head (Sulfonamide): A classic bioisostere for carboxylic acids, acting as a monodentate ligand for Zn(II) ions in enzyme active sites.

  • The Core (Thiophene): An electron-rich heteroaromatic ring. Compared to benzene, the thiophene sulfur atom increases lipophilicity (LogP) and alters the pKa of the sulfonamide group via inductive effects, often enhancing binding affinity at physiological pH.

  • The Tail (Aminomethyl): A flexible linker providing a primary amine handle for further elaboration (e.g., amide coupling, reductive amination) to reach the "selective" hydrophobic pockets of the target enzyme.

Key Physicochemical Data
PropertyValue / DescriptionRelevance
Molecular Formula C₅H₈N₂O₂S₂Core stoichiometry
Molecular Weight 192.26 g/mol Ideal for FBDD (Rule of 3 compliant)
pKa (Sulfonamide) ~9.5 - 10.0Determines ionization state for Zn-binding
pKa (Amine) ~8.5 - 9.0Protonated at physiological pH; solubility aid
H-Bond Donors 3 (Sulfonamide NH₂, Amine NH₂)Key for active site networking
H-Bond Acceptors 4 (Sulfonyl O, Thiophene S, N)Interaction with Thr/His residues

Part 2: Synthetic Routes & Optimization

Retrosynthetic Analysis

Direct chlorosulfonation of unprotected amines is low-yielding due to side reactions (N-sulfonation). The most robust industrial route involves Protection-Activation-Deprotection .

Pathway Logic:

  • Protection: Mask the reactive primary amine as an acetamide.

  • Functionalization: Electrophilic aromatic substitution (chlorosulfonation) at the highly reactive 5-position of the thiophene.

  • Amination: Conversion of sulfonyl chloride to sulfonamide.

  • Deprotection: Acidic hydrolysis to reveal the target amine.

Visualization: Synthesis Workflow

SynthesisPath Start 2-(Aminomethyl)thiophene Step1 Protection (Ac2O) Start->Step1 Inter1 N-(thiophen-2-ylmethyl) acetamide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, -5°C) Inter1->Step2 Electrophilic Subst. Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amination (NH4OH) Inter2->Step3 Nucleophilic Attack Inter3 Protected Sulfonamide Step3->Inter3 Step4 Deprotection (HCl/EtOH, Reflux) Inter3->Step4 Hydrolysis Final Target: 5-(Aminomethyl) thiophene-2-sulfonamide Step4->Final

Caption: Four-stage synthetic workflow optimizing regioselectivity and yield.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere (N₂) where specified.

Stage 1: Protection (Acetylation)
  • Dissolve 2-(aminomethyl)thiophene (1.0 eq) in DCM (10 vol).

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Dropwise add Acetic Anhydride (1.1 eq). Stir at RT for 2 hours.

  • Validation: TLC (EtOAc/Hexane) shows disappearance of amine.

  • Workup: Wash with 1M HCl, then Brine. Dry organic layer (MgSO₄) and concentrate.

Stage 2: Chlorosulfonation (The Critical Step)

Safety: Chlorosulfonic acid reacts violently with water. Use a fume hood.

  • Cool neat Chlorosulfonic acid (5.0 eq) to -10°C.

  • Add the acetamide intermediate (from Stage 1) portion-wise over 30 mins, maintaining temp < 0°C.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour reaction mixture slowly onto crushed ice (Exothermic!).

  • Extract the precipitating sulfonyl chloride immediately with EtOAc (Do not store; prone to hydrolysis).

Stage 3: Amination & Deprotection
  • Amination: Add the EtOAc solution of sulfonyl chloride dropwise to a stirred solution of 25% NH₄OH (excess) at 0°C. Stir 1h.

  • Evaporate solvent to yield the crude acetamido-sulfonamide.

  • Hydrolysis: Suspend crude solid in 6M HCl/Ethanol (1:1). Reflux for 4 hours.

  • Isolation: Cool to RT. Neutralize with NaOH to pH ~8-9 to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary utility of CAS 149945-81-7 is as a Zinc-Binding Group (ZBG) .

  • Coordination: The sulfonamide nitrogen (in its deprotonated R-SO₂NH⁻ form) coordinates to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.

  • Selectivity: The thiophene ring fits into the hydrophobic pocket of the enzyme. By extending the 5-aminomethyl "tail" with bulky or lipophilic groups, researchers can induce steric clashes with the hydrophilic residues (e.g., His64) of ubiquitous isoforms (hCA I/II) while retaining affinity for transmembrane isoforms (hCA IX/XII), which are hypoxic tumor markers.

Visualization: Binding Mode Interaction

BindingMode Zn Zn(II) Ion (Catalytic Center) HisRes His94/96/119 Triad Zn->HisRes Coordination HydroPocket Hydrophobic Pocket Sulfonamide Sulfonamide (SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Thiophene Thiophene Scaffold Sulfonamide->Thiophene Covalent Thiophene->HydroPocket Van der Waals Tail Aminomethyl Tail Thiophene->Tail Covalent Tail->HydroPocket Vector for Derivatization

Caption: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.

Part 4: Safety & Handling

  • Hazards: The free base is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The HCl salt form is generally more stable but acidic.

  • Storage: Hygroscopic. Store at -20°C under inert gas to prevent oxidation of the thiophene ring or hydrolysis.

  • Incompatibility: Avoid strong oxidizing agents (reacts with thiophene sulfur) and nitrous acid (diazotization of amine).

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 25(3), 897-903. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of thiophene-sulfonamides. Journal of Medicinal Chemistry, 55(11), 5554-5566. Link

  • PubChem Compound Summary. (2024). This compound.[1][3][4] National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Predicted Targets of 5-(Aminomethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological targets of the novel compound, 5-(Aminomethyl)thiophene-2-sulfonamide. Drawing upon the well-established pharmacology of sulfonamides and the privileged nature of the thiophene scaffold in medicinal chemistry, this document elucidates the primary and secondary predicted targets, outlines robust experimental methodologies for their validation, and discusses the potential therapeutic implications. The primary focus of this guide is the potent and selective inhibition of carbonic anhydrase (CA) isoforms, with a secondary exploration of dihydropteroate synthase (DHPS) as a potential antibacterial target. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related heterocyclic sulfonamides.

Introduction: The Chemical Rationale for Target Prediction

This compound is a small molecule featuring two key pharmacophores: a sulfonamide group (-SO₂NH₂) and a thiophene ring. This combination is not coincidental; both moieties have a rich history in drug discovery and are known to interact with specific biological targets.

The sulfonamide group is a cornerstone of medicinal chemistry, most famously for its antibacterial properties, but also as a critical zinc-binding group in a variety of enzyme inhibitors.[1][2] The deprotonated sulfonamide nitrogen acts as a potent ligand for the zinc ion present in the active site of metalloenzymes, most notably carbonic anhydrases.[3]

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom.[4] It is considered a "privileged" scaffold in medicinal chemistry due to its ability to form favorable interactions with a wide range of biological targets and its metabolic stability.[4] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The strategic combination of these two pharmacophores in this compound strongly suggests a primary targeting of the carbonic anhydrase enzyme family.

Primary Predicted Target: Carbonic Anhydrases (CAs)

The most compelling predicted target for this compound is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.

Mechanism of Inhibition

The inhibitory action of sulfonamides on CAs is well-characterized. The sulfonamide moiety binds to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for catalysis. This interaction is stabilized by hydrogen bonds between the sulfonamide and a conserved threonine residue (Thr199 in hCA II) within the active site.[3]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn Zn²⁺ His94 His94 Zn->His94 coordination His96 His96 Zn->His96 coordination His119 His119 Zn->His119 coordination Thr199 Thr199 Sulfonamide S(=O)₂ NH₂ Sulfonamide:f1->Zn coordination Sulfonamide:f0->Thr199 H-bond

Figure 1: Predicted binding of this compound to the active site of carbonic anhydrase.

Isoform Selectivity

There are 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity. The therapeutic utility of a CA inhibitor often depends on its selectivity for a particular isoform. Based on existing literature for thiophene-based sulfonamides, this compound is predicted to show selectivity for the following isoforms:

  • hCA II: A ubiquitous and highly active cytosolic isoform. Potent and selective inhibition of hCA II is a key mechanism for reducing intraocular pressure in the treatment of glaucoma.[5]

  • hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms that are overexpressed in many hypoxic tumors.[6][7] Their inhibition can lead to a decrease in tumor growth and metastasis, making them attractive targets for anticancer therapies.[1][7]

Thiophene-2-sulfonamide derivatives have been shown to weakly inhibit the cytosolic hCA I isoform while effectively inhibiting hCA II, hCA IX, and hCA XII in the nanomolar to subnanomolar range.[4][6][8]

IsoformPredicted InhibitionTherapeutic Relevance
hCA I WeakOff-target
hCA II StrongGlaucoma[5]
hCA IX StrongOncology[1][6]
hCA XII StrongOncology[6]

Experimental Validation of Carbonic Anhydrase Inhibition

To empirically validate the predicted inhibitory activity of this compound against CAs, a multi-pronged experimental approach is recommended.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Principle: A buffered solution of the CA enzyme is rapidly mixed with a CO₂ solution. The subsequent hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH, which is monitored by a pH indicator using a spectrophotometer. The rate of this pH change is proportional to the enzyme's activity. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's kinetics.[9][10][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a solution of the pH indicator (e.g., phenol red) in the buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified CA isoform in the buffer.

  • Instrumentation:

    • Utilize a stopped-flow instrument equipped with a spectrophotometer.

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the CA enzyme and pH indicator in buffer.

    • Load the second syringe with the CO₂ solution.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before mixing.

    • Initiate the rapid mixing of the two solutions.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cluster_Workflow Stopped-Flow Assay Workflow A Prepare Reagents B Load Syringes A->B C Rapid Mixing B->C D Monitor Absorbance C->D E Data Analysis D->E

Figure 2: Workflow for the stopped-flow CO₂ hydration assay.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand, such as an inhibitor, to a protein generally increases its thermal stability. This change in the melting temperature (Tₘ) of the protein can be detected using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The increase in fluorescence is monitored as the temperature is gradually raised.[12][13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified CA isoform in a suitable buffer.

    • Prepare a stock solution of this compound.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).

  • Instrumentation:

    • Use a real-time PCR instrument capable of monitoring fluorescence changes with temperature.

  • Assay Procedure:

    • In a 96-well PCR plate, combine the CA protein, the fluorescent dye, and varying concentrations of this compound.

    • Include control wells with no inhibitor.

    • Seal the plate and place it in the real-time PCR instrument.

    • Run a melt curve program, gradually increasing the temperature while monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate melt curves.

    • Determine the Tₘ for each concentration of the inhibitor.

    • A significant increase in Tₘ in the presence of the compound indicates binding.

Secondary Predicted Target: Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is the defining feature of sulfa drugs, a class of antibiotics that inhibit bacterial growth by targeting the folate biosynthesis pathway.[14] Specifically, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans.

Mechanism of Action

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid. Folic acid is a vital cofactor in the synthesis of nucleotides and amino acids.[15][16] Sulfonamides, being structural analogs of PABA, competitively inhibit DHPS, thereby blocking folate synthesis and arresting bacterial growth.[14]

cluster_Pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Inhibitor This compound Inhibitor->DHPS inhibition

Figure 3: Inhibition of the bacterial folate biosynthesis pathway by this compound.

Experimental Validation of DHPS Inhibition

A coupled enzymatic spectrophotometric assay can be used to determine the inhibitory activity of this compound against DHPS.[17][18]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂).

    • Prepare solutions of the substrates: PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

    • Prepare a solution of NADPH.

    • Prepare solutions of purified DHPS and DHFR enzymes.

    • Prepare a stock solution of this compound.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer capable of reading at 340 nm, preferably in a 96-well plate format for high-throughput screening.

  • Assay Procedure:

    • In a 96-well plate, combine the reaction buffer, substrates, NADPH, and DHFR.

    • Add varying concentrations of this compound to the appropriate wells.

    • Initiate the reaction by adding DHPS.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the change in absorbance over time.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

In Silico Target Prediction and Binding Analysis

Computational methods can provide valuable insights into the binding of this compound to its predicted targets and can help rationalize experimental findings.

Molecular Docking

Molecular docking simulations can predict the preferred binding mode and affinity of the compound within the active site of the target protein.[2][19][20]

Workflow:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., hCA II, hCA IX, DHPS) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein.

  • Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations can be used to assess the stability of the predicted protein-ligand complex over time and to further refine the binding mode.

Therapeutic Implications and Future Directions

The predicted dual-targeting capability of this compound opens up exciting therapeutic possibilities.

  • Oncology: The potent inhibition of tumor-associated CAs (hCA IX and XII) suggests potential as an anticancer agent, particularly in the context of hypoxic tumors.

  • Ophthalmology: The predicted strong inhibition of hCA II makes it a promising candidate for the topical treatment of glaucoma.

  • Infectious Diseases: The potential inhibition of bacterial DHPS suggests that it could be developed as a novel antibacterial agent.

Future research should focus on the experimental validation of these predicted targets, followed by medicinal chemistry efforts to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising small molecule with a well-defined set of predicted biological targets. Its chemical structure strongly suggests a primary role as a potent inhibitor of carbonic anhydrases, with potential applications in oncology and ophthalmology. A secondary, but also plausible, target is bacterial dihydropteroate synthase, which could be exploited for the development of new antibiotics. This technical guide provides a roadmap for the experimental validation of these targets and serves as a foundation for the future development of this interesting compound.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. Available at: [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. Available at: [Link]

  • Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. PubMed. Available at: [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. Available at: [Link]

  • In Silico Assessment of Enaminone–Sulfanilamides as Potential Carbonic Anhydrase II Inhibitors: Molecular Docking and ADMET Prediction. MDPI. Available at: [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI. Available at: [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. NIH. Available at: [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. Request PDF. Available at: [Link]

  • Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PMC - NIH. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. Available at: [Link]

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. PubMed. Available at: [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. Available at: [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dovepress. Available at: [Link]

  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH. Available at: [Link]

  • In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase. NIH. Available at: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Available at: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Folate Synthesis. PDB-101. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]

  • Summarized pathway of folic acid metabolism, including bacterial de... ResearchGate. Available at: [Link]

  • Stopped-flow studies of carbon dioxide hydration and bicarbonate dehydration in water and water-d2. Acid-base and metal ion catalysis. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase. ResearchGate. Available at: [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Arylsulfonamides as inhibitors for carbonic anhydrase: prediction & validation. Chemical Science (RSC Publishing). Available at: [Link]

  • Folate-producing bifidobacteria: metabolism, genetics, and relevance. PubMed Central. Available at: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Available at: [Link]

  • Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PubMed. Available at: [Link]

  • Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PubMed Central. Available at: [Link]

  • Review - Preventive Nutrition and Food Science. Preventive Nutrition and Food Science. Available at: [Link]

  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. Available at: [Link]

  • Unraveling Folate Synthesis in Bacteria: A Journey Through Microbial Metabolism. LinkedIn. Available at: [Link]

Sources

Physicochemical Characterization of 5-(Aminomethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 5-(Aminomethyl)thiophene-2-sulfonamide , a critical fragment in medicinal chemistry, particularly in the design of Carbonic Anhydrase Inhibitors (CAIs).

Technical Guide & Characterization Protocols

Executive Summary

This compound (CAS: 21151-36-0 for HCl salt) represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a zinc-binding sulfonamide "warhead" with a solvent-exposed aminomethyl "tail," linked by a thiophene scaffold. This guide outlines the critical physicochemical profiling required to validate this compound as a building block for lead optimization, focusing on its ionization behavior, solubility profile, and solid-state stability.

Molecular Architecture & Theoretical Properties

Understanding the dual ionization potential of this molecule is prerequisite to accurate profiling. The compound contains two distinct ionizable centers with overlapping pKa values, necessitating precise pH control during analysis.

Table 1: Physicochemical Profile
PropertyValue / DescriptorNote
IUPAC Name This compound
Molecular Formula C₅H₈N₂O₂S₂Free Base
Molecular Weight 192.26 g/mol 228.72 g/mol (HCl Salt)
H-Bond Donors 3Sulfonamide (-NH₂), Amine (-NH₂)
H-Bond Acceptors 4Sulfonyl oxygens, Thiophene S, Nitrogens
Predicted LogP -0.3 to 0.1Highly Hydrophilic
Key pKa (Basic) ~9.2 - 9.6Primary Amine (Aminomethyl)
Key pKa (Acidic) ~10.1 - 10.5Primary Sulfonamide (-SO₂NH₂)
Structural Logic & Ionization

The thiophene ring acts as an electron-rich bioisostere of benzene. However, the sulfur atom in the ring exerts an inductive effect that slightly modulates the acidity of the sulfonamide group compared to benzenesulfonamide.

  • pH < 8.0: The molecule exists predominantly as a cation (Amine protonated: -NH₃⁺ / Sulfonamide neutral).

  • pH > 11.0: The molecule exists as an anion (Amine neutral / Sulfonamide deprotonated: -SO₂NH⁻).

  • pH 9.0–10.5: A complex equilibrium exists involving neutral and potential zwitterionic species, impacting solubility and lipophilicity measurements.

Visualization: Ionization & Characterization Workflow

Diagram 1: pH-Dependent Speciation & Workflow

The following diagram illustrates the protonation states across the pH scale and the corresponding analytical techniques required.

G cluster_0 pH-Dependent Speciation cluster_1 Analytical Workflow Cation CATIONIC FORM (pH < 8.5) Soluble in Water Neutral NEUTRAL / ZWITTERION (pH ~9.5 - 10.0) Min. Solubility (pI) Cation->Neutral - H+ (Amine) Anion ANIONIC FORM (pH > 11.0) Soluble in Base Neutral->Anion - H+ (Sulfonamide) SolidState Solid State: XRD, DSC (Polymorph Check) Solution Solution State: pKa, LogD, HPLC SolidState->Solution Dissolution Stability Stress Testing: Oxidation, Hydrolysis Solution->Stability Forced Degradation

Caption: Ionization equilibria of this compound and the sequential characterization workflow.

Solid-State Characterization

Before solution preparation, the solid form must be verified, especially if the hydrochloride salt is used (CAS 21151-36-0), as it is hygroscopic.

  • X-Ray Powder Diffraction (XRPD): Essential to distinguish between amorphous and crystalline forms. The HCl salt typically presents as a crystalline solid.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat from 25°C to 250°C at 10°C/min under N₂ purge.

    • Expectation: Look for a sharp endotherm (melting) followed potentially by decomposition. Sulfonamides generally have high melting points (>150°C), but the salt form may exhibit different thermal behavior.

    • Note: If a broad endotherm is observed <100°C, it indicates water loss (hydrate formation), common in hygroscopic amine salts.

Solution-State Physicochemical Profiling

A. Ionization Constant (pKa) Determination

Because the pKa values of the amine and sulfonamide are relatively close (~1 unit apart), standard potentiometric titration is the gold standard over UV-metric methods, which may lack distinct spectral shifts for the aliphatic amine.

Protocol: Potentiometric Titration

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titrant: 0.1 M KOH (CO₂-free).

  • Execution: Titrate from pH 2.0 to pH 12.0.

  • Data Analysis: Use Bjerrum plot analysis to resolve the macroscopic pKa values.

    • Validation: The first inflection point corresponds to the deprotonation of the aminomethyl group (-NH₃⁺ → -NH₂). The second (often weaker) inflection corresponds to the sulfonamide (-SO₂NH₂ → -SO₂NH⁻).

B. Lipophilicity (LogD)

The hydrophilicity of this fragment (LogP ~ -0.3) suggests it will not passively permeate membranes easily, but it is ideal for cytosolic targets if transport mechanisms exist.

  • Method: Shake-Flask Method (due to high hydrophilicity, HPLC retention time methods may be inaccurate).

  • Phases: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Analysis: Quantify both phases using HPLC-UV at 254 nm (thiophene absorption).

  • Significance: At pH 7.4, the compound is positively charged (cationic). Expect a LogD₇.₄ significantly lower than the intrinsic LogP.

Stability & Degradation Pathways

Sulfonamides are generally robust, but the aminomethyl group introduces specific vulnerabilities.

  • Oxidative Instability: Primary amines at benzylic-type positions (thiophene-methyl) are susceptible to oxidation to imines or aldehydes upon prolonged exposure to air/light.

    • Mitigation: Store the HCl salt under inert atmosphere (Argon) at -20°C.

  • Hydrolysis: The sulfonamide bond is extremely stable to hydrolysis under physiological conditions. However, extreme acidic conditions (6M HCl, reflux) can cleave the bond.

Detailed Experimental Protocol: Kinetic Solubility

This protocol ensures accurate solubility data, critical for bioassay formulation.

Reagents:

  • PBS (pH 7.4)

  • DMSO (molecular biology grade)

  • Internal Standard (e.g., Caffeine)

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution in DMSO.

  • Precipitation: Spike 5 µL of stock into 495 µL of PBS (Final conc: 100 µM, 1% DMSO) in a 96-well plate.

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV.

    • Calculation:

      
      
      
  • Self-Validation: If the filtrate concentration equals the theoretical spike concentration (100 µM), the compound is highly soluble. If <100 µM, the limit has been reached.

References

  • PubChem. this compound Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide CAIs).
  • Leitans, J., et al. (2013).[1] Efficient Synthesis of 5-Substituted Thiophene-2-sulfonamides. (Synthetic and characterization context). Available via: [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 5-(Aminomethyl)thiophene-2-sulfonamide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-(Aminomethyl)thiophene-2-sulfonamide is a critical fragment in Fragment-Based Drug Discovery (FBDD), specifically targeting metalloenzymes such as Carbonic Anhydrases (CA) (Isoforms II, IX, and XII). Its structure combines a zinc-binding sulfonamide group with a hydrophilic primary amine tail, making it a versatile building block for "tail-approach" inhibitor design.

However, the molecule presents a dichotomy in solubility: the sulfonamide moiety is lipophilic and acidic, while the primary amine is hydrophilic and basic. This zwitterionic potential creates solubility "cliffs" where incorrect pH or solvent choice leads to precipitation (false negatives in assays) or degradation.

This guide provides a self-validating protocol for preparing high-integrity stock and working solutions, ensuring reproducibility in enzymatic assays and crystallographic screens.

Physicochemical Profile & Critical Parameters[1][2]

Before handling, identify the form of your starting material. The hydrochloride (HCl) salt is significantly more water-soluble than the free base.

Table 1: Compound Specifications
ParameterFree BaseHydrochloride Salt (HCl)
CAS No. 103545-03-321151-36-0
MW ( g/mol ) 192.26228.72
Appearance Off-white solidWhite/Off-white crystalline solid
pKa (Calc.) Sulfonamide: ~10.0 Amine: ~9.2Sulfonamide: ~10.0 Amine: ~9.2
Solubility (DMSO) > 50 mM> 100 mM
Solubility (Water) Low (< 5 mM)High (> 20 mM)
Hygroscopicity LowModerate (Store Desiccated)

Expert Insight: The thiophene ring is electron-withdrawing, making the sulfonamide proton slightly more acidic than benzenesulfonamide analogs. At physiological pH (7.4), the sulfonamide is largely neutral, while the amine is protonated (


), aiding solubility.

Protocol A: Primary Stock Solution (DMSO)

Objective: Prepare a stable 50 mM stock solution. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to reach room temperature before opening.

    • Reasoning: Cold vials attract condensation. Water introduction into DMSO stocks accelerates degradation and alters concentration via volume expansion.

  • Weighing & Calculation:

    • Weigh approximately 10 mg of compound.

    • Calculate the required DMSO volume (

      
      ) using the specific Molecular Weight (
      
      
      
      ) of the form used (Salt vs. Base).
  • Dissolution:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be optically clear. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage:

    • Aliquot into amber glass vials (avoid plastics that leach plasticizers).

    • Store at -20°C. Stable for 6 months.

Protocol B: Aqueous Working Solution (Assay Ready)

Objective: Dilute stock to 100 µM in Assay Buffer (0.2% DMSO final) without precipitation. Challenge: "Crash-out" occurs when a high-concentration DMSO "bolus" hits an aqueous buffer, creating a local supersaturated zone.

The "Intermediate Step" Method (Recommended)
  • Prepare Assay Buffer:

    • Standard CA Buffer: 50 mM HEPES, pH 7.4, 100 mM Na₂SO₄.

    • Avoid: Phosphate buffers if zinc interactions are critical (though less relevant for sulfonamides than hydroxamates).

  • Create Intermediate Dilution (10x Conc.):

    • Target: 1 mM compound in 2% DMSO.

    • Pipette 980 µL of Buffer into a tube.

    • Slowly add 20 µL of 50 mM DMSO Stock while vortexing the buffer.

    • Why: Adding DMSO into Buffer (submerged tip) dissipates the solvent rapidly, preventing local high concentrations.

  • Final Dilution (1x Conc.):

    • Dilute the Intermediate (1 mM) 1:10 into the final Assay Buffer.

    • Final: 100 µM compound, 0.2% DMSO.

Table 2: Troubleshooting "Crash Out"
ObservationRoot CauseCorrective Action
Cloudiness immediately upon dilution Local supersaturationUse the "Intermediate Step" method; Increase vortex speed during addition.
Precipitate after 1 hour Thermodynamic solubility limit reachedVerify pH. If pH < 6, the amine deprotonation drops, reducing solubility. Keep pH > 7.0.
Yellowing of solution Oxidation of primary amineDiscard. Prepare fresh from solid. Ensure stock was stored under N₂/Argon.

Quality Control & Validation

To ensure the protocol is self-validating, perform these checks:

  • Nephelometry (Solubility Check):

    • Measure light scattering at 600nm. An increase >10% over background indicates micro-precipitation.

  • LC-MS Verification:

    • Inject 5 µL of the Working Solution.

    • Confirm single peak at m/z [M+H]+ = 193.0 (Free base mass).

    • Note: Even if using the HCl salt, the mass spec detects the ionized free base.

Visualization of Workflows

Diagram 1: Solubilization & Dilution Workflow

This flowchart illustrates the decision logic based on the starting material (Salt vs. Base) and the critical intermediate dilution step.

SolutionPrep Start Starting Material CheckForm Identify Form: HCl Salt or Free Base? Start->CheckForm Calc_Base Use MW ~192.26 (Free Base) CheckForm->Calc_Base Free Base Calc_Salt Use MW ~228.72 (HCl Salt) CheckForm->Calc_Salt HCl Salt DMSO_Stock Prepare 50mM Stock in 100% DMSO Calc_Base->DMSO_Stock Calc_Salt->DMSO_Stock Direct_Add Direct Spike into Buffer (RISK: Precipitation) DMSO_Stock->Direct_Add Not Recommended Inter_Step Intermediate Dilution (10x Conc, 2% DMSO) DMSO_Stock->Inter_Step Recommended Final_Sol Final Assay Solution (100µM, 0.2% DMSO) Direct_Add->Final_Sol Inter_Step->Final_Sol 1:10 Dilution into Buffer

Caption: Logic flow for preparing stable assay solutions, highlighting the critical intermediate dilution step to prevent precipitation.

Diagram 2: pH-Dependent Ionization States

Understanding the protonation state is vital for solubility. At acidic pH, the sulfonamide is neutral; at basic pH, it ionizes.

Ionization Acidic Acidic pH (<6) Amine: NH3+ (Soluble) Sulfonamide: Neutral Physio Physiological pH (7.4) Amine: NH3+ (Soluble) Sulfonamide: Neutral/Partial - Acidic->Physio Increase pH Basic Basic pH (>10) Amine: NH2 (Neutral) Sulfonamide: SO2NH- (Ionic) Physio->Basic Increase pH

Caption: Ionization states of this compound across pH gradients. Physiological pH offers a balance of solubility and activity.

References

  • PubChem. this compound Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Waybright, T. J., et al. (2009).[1] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]

  • Emulate Bio. Compound Treatment Solution Preparation Protocol. (General DMSO handling best practices). [Link]

Sources

5-(Aminomethyl)thiophene-2-sulfonamide in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-(Aminomethyl)thiophene-2-sulfonamide (5-ATS) in cancer cell line studies. While often utilized as a primary building block in Fragment-Based Drug Discovery (FBDD), the thiophene-sulfonamide scaffold itself represents a critical pharmacophore for inhibiting Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated transmembrane isoforms CA IX and CA XII .

This document provides protocols for utilizing 5-ATS and its derivatives to disrupt pH homeostasis in hypoxic tumor models, validating target engagement via enzymatic assays, and measuring intracellular pH (pHi) shifts.

Scientific Background & Mechanism of Action[1][2]

The Target: Carbonic Anhydrase IX in Hypoxia

Solid tumors often develop hypoxic cores due to aberrant vascularization. This hypoxia stabilizes HIF-1


 , which upregulates CA IX expression. CA IX catalyzes the reversible hydration of CO

to bicarbonate (HCO

) and protons (H

).[1]
  • Extracellular Effect: HCO

    
     is imported to buffer intracellular pH (pHi), while H
    
    
    
    accumulates extracellularly, acidifying the tumor microenvironment (pHe ~6.5). This acidity promotes metalloprotease activity and metastasis.
  • The 5-ATS Role: The sulfonamide moiety (

    
    ) acts as a Zinc-Binding Group (ZBG), coordinating the Zn
    
    
    
    ion within the CA active site, locking the enzyme in an inactive state. The thiophene ring provides a distinct geometry often yielding higher potency than classical benzene sulfonamides.
Pathway Visualization

CA_Pathway Hypoxia Tumor Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression HIF1a->CAIX_Exp Transcription CAIX_Act CA IX Activity CAIX_Exp->CAIX_Act Membrane Localization Acidosis Extracellular Acidification (pHe ↓) CAIX_Act->Acidosis H+ Generation Survival Cell Survival & Metastasis Acidosis->Survival Promotes ATS 5-(Aminomethyl) thiophene-2-sulfonamide ATS->CAIX_Act INHIBITS (Zn2+ Binding)

Figure 1: Mechanism of Action. Hypoxia drives CA IX expression, leading to acidification. 5-ATS intercepts this pathway by inhibiting the catalytic activity of CA IX.

Experimental Protocols

Compound Preparation & Handling

The free amine of 5-ATS can be reactive.[2] For biological assays, it is crucial to handle the hydrochloride salt or free base appropriately.

  • Solubility: Dissolve 5-ATS in DMSO to create a 100 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.

Enzymatic Inhibition Assay (Cell-Free)

Before cell work, validate the compound's affinity using a colorimetric esterase assay. CA IX has esterase activity in addition to hydrase activity.

Materials:

  • Purified Recombinant Human CA IX (or CA II as cytosolic control).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Protocol:

  • Plate Prep: Add 130 µL assay buffer to 96-well microplate.

  • Inhibitor: Add 10 µL of 5-ATS (serial dilutions: 0.1 nM to 10 µM).

  • Enzyme: Add 20 µL enzyme solution (final conc 50-100 nM). Incubate 10 min at RT.

  • Substrate: Start reaction with 40 µL of 3 mM 4-NPA (dissolved in acetonitrile/water).

  • Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenol) every 30s for 30 min.

  • Analysis: Calculate

    
     and determine IC
    
    
    
    using non-linear regression.
Cell-Based Hypoxia Model

CA IX is minimally expressed in normoxia (except in gastric mucosa). You must induce hypoxia to evaluate 5-ATS efficacy in relevant cancer lines (e.g., HeLa, HT-29, MDA-MB-231).

Hypoxia Induction Methods:

  • Method A (Gold Standard): Hypoxia Chamber (1% O

    
    , 5% CO
    
    
    
    , 94% N
    
    
    ) for 24-48 hours.
  • Method B (Chemical Mimic): Supplement media with CoCl

    
     (100-200 µM)  or DFO  to stabilize HIF-1
    
    
    
    in normoxic incubators.

Workflow Diagram:

Workflow cluster_treatment Treatment Phase Step1 1. Seed Cells (HT-29 or HeLa) Step2 2. Attachment (24h, Normoxia) Step1->Step2 Step3a Control Group (DMSO) Step2->Step3a Step3b Treatment Group (5-ATS: 1-100 µM) Step2->Step3b Step4 3. Hypoxia Induction (1% O2 for 48h) Step3a->Step4 Step3b->Step4 Step5 4. Readouts Step4->Step5 Readout1 Viability (MTT) Step5->Readout1 Readout2 Intracellular pH (BCECF-AM) Step5->Readout2

Figure 2: Experimental workflow for evaluating 5-ATS in hypoxic cancer models.

Intracellular pH (pHi) Measurement Protocol

Since CA IX inhibition prevents the venting of intracellular acid, successful treatment with 5-ATS should result in a decrease in pHi (intracellular acidification) in hypoxic cells.

  • Loading: Wash treated cells with bicarbonate-free buffer. Incubate with 2 µM BCECF-AM (pH-sensitive dye) for 30 min at 37°C.

  • Calibration: Perform an in situ calibration using the Nigericin clamp method (buffers with known pH 6.0–8.0 + 10 µM Nigericin) to equilibrate pHi and pHe.

  • Measurement: Measure Fluorescence Excitation ratio (490 nm / 440 nm) with Emission at 535 nm.

  • Result: 5-ATS treated cells should show a lower 490/440 ratio compared to hypoxic controls.

Data Analysis & Expected Results

Comparative Potency (Representative Data)

Thiophene sulfonamides generally exhibit superior inhibition profiles compared to benzene analogs due to electronic effects on the sulfonamide nitrogen.

Compound ClassTargetK

(nM) Normoxia
K

(nM) Hypoxia Context
Selectivity Ratio (CA II / CA IX)
Acetazolamide (Control) CA II / IX~12~25~0.5 (Non-selective)
Benzenesulfonamide CA II~200>500Low
5-ATS (Scaffold) CA II~30~50-100*Moderate
5-ATS Derivatives CA IX>1000< 10 High (>100)

*Note: The free amine 5-ATS is a "head group." High potency and selectivity are typically achieved by derivatizing the amine with hydrophobic tails (e.g., ureido-substituted tails) to interact with the hydrophobic pocket of CA IX.

Interpretation of Viability Data
  • Normoxia: 5-ATS should show minimal toxicity (IC

    
     > 100 µM). If toxicity is high, it indicates off-target effects.
    
  • Hypoxia: Expect a shift in efficacy. However, CA IX inhibition is often cytostatic rather than cytotoxic. It sensitizes cells to standard chemotherapy (e.g., Doxorubicin) rather than killing them outright.

    • Recommendation: Perform clonogenic assays or combination studies (5-ATS + Chemo) for robust readouts.

Troubleshooting & Critical Considerations

  • The "Zinc Binder" Trap: Sulfonamides bind zinc. Avoid buffers containing high concentrations of chelators (EDTA/EGTA) during the enzymatic assay, as they will strip the active site of the enzyme.

  • Permeability: The charged nature of the sulfonamide can limit membrane permeability. If intracellular efficacy is low, consider that 5-ATS targets the extracellular catalytic domain of CA IX. Therefore, it does not strictly need to enter the cell to inhibit CA IX, but it does need to enter to inhibit mitochondrial isoforms (CA V).

  • Derivatization: If 5-ATS lacks potency in your specific cell line, use the aminomethyl group to synthesize a ureido-derivative. Reacting 5-ATS with phenyl isocyanate typically increases CA IX affinity by 10-100 fold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Leitans, J., et al. (2013).[3] Structure-based design of 5-substituted-thiophene-2-sulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. (Contextual citation for thiophene scaffold potency).

  • McDonald, P. C., et al. (2012). The tumor microenvironment: Roles of carbonic anhydrase IX in cancer progression. Biochemistry and Cell Biology. Link

  • Sigma-Aldrich. Product Specification: this compound.[4] Link

Sources

Investigating the Antibacterial Efficacy of 5-(Aminomethyl)thiophene-2-sulfonamide: Protocols and Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Application Note Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the antibacterial properties of 5-(Aminomethyl)thiophene-2-sulfonamide (CAS No: 21151-36-0)[1]. As a member of the sulfonamide class of antibiotics, this compound is hypothesized to function by inhibiting essential metabolic pathways in bacteria. This document outlines the core scientific principles, detailed experimental protocols for determining key antibacterial metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and guidance on data interpretation. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity[2][3][4].

Introduction to this compound

This compound is a synthetic organic compound featuring a thiophene ring, a sulfonamide functional group, and an aminomethyl substituent. Its structure suggests potential as an antimicrobial agent, belonging to the well-established sulfa drug family. Thiophene-based molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties[5][6][7]. The primary goal of this guide is to provide robust methodologies for quantifying the antibacterial efficacy of this specific compound against a panel of relevant bacterial pathogens.

Scientific Principle: The Sulfonamide Mechanism of Action

To design meaningful experiments, it is crucial to understand the foundational mechanism of the drug class. Sulfonamides function as competitive inhibitors of a key bacterial enzyme, dihydropteroate synthase (DHPS)[8][9].

Causality Behind the Mechanism:

  • Essential Pathway: Bacteria cannot absorb folic acid (Vitamin B9) from their environment and must synthesize it de novo. Folic acid is a critical precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA[9][10].

  • Structural Mimicry: Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.

  • Competitive Inhibition: Due to this structural similarity, the sulfonamide drug competes with PABA for the active site of the DHPS enzyme. By binding to the enzyme, it blocks the conversion of PABA into dihydropteroic acid, halting the folic acid synthesis pathway[8][9].

  • Selective Toxicity: This mechanism is selectively toxic to bacteria because human cells do not possess the DHPS enzyme; they acquire folic acid from their diet[8].

  • Bacteriostatic Nature: By inhibiting DNA replication and cell division, sulfonamides typically prevent bacterial growth rather than actively killing the cells. This classifies them as bacteriostatic agents[8][10][11]. The clearance of the infection is then primarily handled by the host's immune system.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Product DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Active Folate) DHF->THF NTs Nucleotide Synthesis THF->NTs DNA DNA/RNA Replication NTs->DNA Sulfa This compound Inhibition X Sulfa->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Sulfonamide competitively inhibits the bacterial DHPS enzyme.

Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to provide a standardized assessment of the antibacterial activity of this compound. Adherence to guidelines from bodies like the CLSI is paramount for generating inter-lab comparable data[12][13].

Essential Preparations

1. Test Compound Stock Solution:

  • Accurately weigh this compound hydrochloride (MW: 228.72 g/mol )[1].

  • Dissolve in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock (e.g., 10 mg/mL or ~43.7 mM). Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% (v/v), as it can have intrinsic antimicrobial effects.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store at -20°C or as recommended by the supplier.

2. Bacterial Strains and Culture Media:

  • Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) quality control strains.

  • The standard medium for susceptibility testing is Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA), as these have defined concentrations of divalent cations (Mg²⁺ and Ca²⁺) that can influence antibiotic activity[14].

3. Preparation of Standardized Bacterial Inoculum:

  • Rationale: Starting with a consistent bacterial density is the most critical step for reproducible MIC results. The final inoculum density in the assay should be approximately 5 x 10⁵ CFU/mL.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer colonies to a tube of sterile saline or broth.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (OD₆₀₀ of 0.08-0.13).

    • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a density of ~1 x 10⁶ CFU/mL. This will be further diluted by half in the assay plate, reaching the target of 5 x 10⁵ CFU/mL.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining MIC values, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[14][15].

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Standardized bacterial inoculum (prepared as in 3.1)

  • Compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Step-by-Step Procedure:

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.

  • Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. This should be twice the desired final starting concentration.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control (no drug) and well 12 as the sterility control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

  • Controls:

    • Growth Control (Positive Control): Well 11 contains 50 µL CAMHB + 50 µL inoculum. This well must show turbidity.

    • Sterility Control (Negative Control): Well 12 contains 100 µL of CAMHB only. This well must remain clear.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[16].

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well)[17].

MIC and MBC Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Compound Stock Solution serial_dilute Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilute prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Incubate Plate (35°C, 16-20h) inoculate->incubate_mic read_mic Visually Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells (MIC, MICx2, MICx4, etc.) onto Agar Plates read_mic->plate_mbc Proceed with results from MIC incubate_mbc Incubate Agar Plates (35°C, 18-24h) plate_mbc->incubate_mbc read_mbc Count Colonies & Determine MBC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc

Caption: Standard workflow for determining MIC and MBC values.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC is determined and identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[18][19].

Procedure:

  • Selection: Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Aseptically plate a 100 µL aliquot from each of these wells onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the inoculum count from the growth control plate[20][21].

Data Analysis and Interpretation

Summarize the quantitative data in a clear, structured table.

Table 1: Example Data Summary for this compound

Bacterial Strain ATCC Number MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
Escherichia coli 25922 16 >128 Bacteriostatic
Staphylococcus aureus 29213 8 16 Bactericidal
Pseudomonas aeruginosa 27853 64 >128 Bacteriostatic

| Enterococcus faecalis | 29212 | >128 | >128 | Resistant |

Interpretation Logic:

  • The MIC value indicates potency; a lower MIC means less drug is required to inhibit growth.

  • The relationship between MBC and MIC provides insight into whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

    • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates a killing effect.

    • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth, and much higher concentrations are needed to kill the bacteria. For sulfonamides, a bacteriostatic result is expected[8][10].

Advanced Protocols for Mechanistic Insights

To further validate the compound's effect, consider incorporating more advanced assays.

Time-Kill Kinetic Assay

This dynamic assay provides information on the rate of killing over time at different drug concentrations.

  • Procedure: Expose a standardized bacterial culture to various concentrations of the compound (e.g., 0.5x, 1x, 2x, and 4x MIC). At set time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, plate them on agar, and count the resulting colonies after incubation.

  • Insight: Plotting log₁₀ CFU/mL versus time reveals the concentration- and time-dependent nature of the antibacterial effect. A bactericidal agent will show a ≥3-log₁₀ reduction in CFU/mL within 24 hours.

Cell Viability / Membrane Integrity Assays

These assays can confirm cell death by measuring membrane integrity.

  • Principle: Live bacteria have intact cell membranes, while dead or dying bacteria have compromised membranes[22].

  • Methodology: Use a dye-exclusion assay. For example, a combination of two fluorescent dyes can be used: one that stains all cells (e.g., SYTO 9) and another that only penetrates cells with damaged membranes (e.g., propidium iodide).

  • Analysis: The ratio of green (live) to red (dead) cells can be quantified using fluorescence microscopy or flow cytometry, providing a quantitative measure of cell death induced by the compound.

Conclusion

This document provides a foundational guide for the systematic evaluation of the antibacterial properties of this compound. By employing standardized protocols for MIC and MBC determination, researchers can generate reliable and comparable data on the compound's potency and spectrum of activity. The expected bacteriostatic mechanism, rooted in the inhibition of folate synthesis, can be further explored and confirmed using advanced assays like time-kill kinetics and cell viability studies. These rigorous in vitro evaluations are an essential first step in the drug development pipeline for new antimicrobial agents.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Balouiri, M., et al. (2016). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Pharmaceutical Analysis.
  • RegisteredNurseRN.com. (2025). Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. YouTube. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Al-Bayati, F. A. (2009). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. African Journal of Biotechnology.
  • CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. Biosensors. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • Adrar, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-(aminomethyl)thiophene. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • CORE. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]

  • MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Retrieved from [Link]

  • El-Metwaly, N. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Journal of the Brazilian Chemical Society.
  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]

  • ChemBK. (n.d.). 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action. Retrieved from [Link]

Sources

Application Note: 5-(Aminomethyl)thiophene-2-sulfonamide for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5-(Aminomethyl)thiophene-2-sulfonamide (CAS: 21151-36-0, HCl salt) is a pivotal molecular scaffold in the study of Carbonic Anhydrase (CA) inhibition. While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD) to design isoform-selective inhibitors (e.g., for glaucoma or hypoxic tumors), the molecule itself exhibits significant inhibitory activity.

Its utility stems from its dual-functionality:

  • The Sulfonamide Head (

    
    ):  A classic "zinc-binder" that coordinates directly to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.
    
  • The Aminomethyl Tail (

    
    ):  A flexible, hydrophilic handle that interacts with the "middle" or "outer" rim of the active site. This group is critical for probing solvent-accessible regions and serves as a conjugation point for synthesizing "tail-approach" derivatives.
    

This guide provides a rigorous protocol for characterizing the kinetic profile of this compound against Carbonic Anhydrase II (bovine or human), utilizing both the Esterase Activity Assay (accessible, high-throughput) and the Stopped-Flow


 Hydration Assay  (physiological gold standard).

Chemical & Physical Properties[1][2][3]

PropertySpecification
Chemical Name This compound hydrochloride
CAS Number 21151-36-0
Molecular Formula

Molecular Weight 228.72 g/mol (HCl salt); 192.26 g/mol (Free base)
Solubility Soluble in Water (>10 mM), DMSO (>50 mM)
pKa (Sulfonamide) ~9.5 - 10.0 (Ionizes to

to bind Zn)
pKa (Amine) ~9.0 - 9.5 (Protonated

at physiological pH)
Storage -20°C, desiccated.[1] Hygroscopic.

Mechanism of Action

The inhibition mechanism is reversible and competitive . The sulfonamide moiety acts as a transition state analogue.

  • Displacement: The ionized sulfonamide nitrogen (

    
    ) displaces the zinc-bound water molecule (
    
    
    
    ) deep within the active site.
  • Coordination: It forms a tetrahedral coordination geometry with the Zn(II) ion.[2]

  • Stabilization: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 , a gatekeeper residue essential for orientation.

  • Tail Interaction: The 5-aminomethyl group extends towards the hydrophilic half of the active site entrance, potentially interacting with His64 (proton shuttle) or solvent networks.

Visualization: Inhibition Mechanism

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Catalytic Water (Zn-OH2) Zn->Water Native State Complex Enzyme-Inhibitor Complex (E-I) Zn->Complex Inhibited State Inhibitor 5-(Aminomethyl) thiophene-2-sulfonamide Inhibitor->Zn Coordinates (Tetrahedral) Inhibitor->Water Displaces Thr199 Thr199 Residue (H-Bond Donor) Inhibitor->Thr199 Stabilizing H-Bond

Figure 1: Mechanistic flow of Zinc coordination and water displacement by the sulfonamide inhibitor.

Experimental Protocols

Protocol A: Reagent Preparation (Stock Solutions)

Objective: Create stable stocks to minimize freeze-thaw cycles.

  • Inhibitor Stock (10 mM):

    • Weigh 2.29 mg of this compound HCl.

    • Dissolve in 1.0 mL of 100% DMSO . (Note: While water soluble, DMSO ensures long-term stability and sterility).

    • Validation: Solution should be clear and colorless.

  • Enzyme Stock (Carbonic Anhydrase II):

    • Dissolve lyophilized bovine CA II (Sigma C3934 or equivalent) in deionized water to ~1 mg/mL.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw.

  • Assay Buffer (Standard):

    • 25 mM Tris-HCl, pH 7.5.

    • Adjust ionic strength with 100 mM

      
       (chloride ions can be weak inhibitors; sulfate is non-inhibitory).
      
Protocol B: Esterase Activity Assay (High-Throughput)

Context: CA possesses a secondary esterase activity. This assay uses p-nitrophenyl acetate (p-NPA) , which is hydrolyzed to p-nitrophenol (yellow,


 isosbestic point or 

at pH > 7).

Advantages: Does not require a stopped-flow apparatus; suitable for 96-well plates. Limitations:


 for esters is high; less physiologically relevant than 

hydration.

Step-by-Step Workflow:

  • Substrate Preparation:

    • Prepare 100 mM p-NPA in Acetonitrile (freshly prepared).

    • Dilute to 3 mM in Assay Buffer immediately before use.

  • Plate Setup (96-well clear bottom):

    • Blank: 90 µL Buffer + 10 µL Substrate.

    • Control (100% Activity): 80 µL Buffer + 10 µL Enzyme (final ~100 nM) + 10 µL DMSO (vehicle).

    • Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (varying concentrations: 0.1 nM to 10 µM).

  • Pre-Incubation:

    • Incubate Enzyme + Inhibitor for 15 minutes at 25°C to reach binding equilibrium.

  • Reaction Initiation:

    • Add 10 µL of 3 mM p-NPA substrate to all wells (Final [S] = 0.3 mM).

  • Detection:

    • Monitor Absorbance at 400 nm continuously for 10–20 minutes.

    • Calculate the initial velocity (

      
      , slope of the linear portion).
      
Protocol C: Stopped-Flow Hydration Assay (Gold Standard)

Context: The physiological reaction (


) is extremely fast (

). Standard spectrophotometers cannot capture the rate. This method uses a Stopped-Flow apparatus with a pH indicator (Phenol Red).

Workflow:

  • Indicator Buffer: 20 mM HEPES (pH 7.5) + 20 mM

    
     + 0.2 mM Phenol Red.
    
  • Syringe A (Enzyme + Inhibitor):

    • Enzyme (CA II) final concentration: 10–20 nM.

    • Inhibitor: Varying concentrations.[3]

    • Incubate 15 mins.

  • Syringe B (Substrate):

    • 
      -saturated water (bubbled for 30 mins at 25°C). Concentration 
      
      
      
      33 mM.
  • Injection:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Measurement:

    • Monitor the decrease in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • The reaction completes in < 1 second.

Visualization: Assay Workflow

Assay_Workflow cluster_0 Pre-Incubation Phase cluster_1 Reaction Phase Enzyme Enzyme (CA II) Mix Incubate 15 mins @ 25°C Enzyme->Mix Inhibitor Inhibitor (Thiophene-Sulfonamide) Inhibitor->Mix Detector Detection (OD400 or Stopped-Flow) Mix->Detector Add to Substrate Substrate (p-NPA or CO2) Substrate->Detector Initiate Analysis Calculate IC50 / Ki Detector->Analysis Output: V0

Figure 2: Workflow for kinetic characterization, emphasizing the critical pre-incubation step.

Data Analysis & Calculations

Determination of

Plot fractional activity (


) against 

. Fit the data to the 4-parameter logistic equation:

Calculation of (Cheng-Prusoff)

Since the inhibition is competitive, convert


 to the inhibition constant 

using:

  • For p-NPA Assay:

    
     is typically high (~10 mM). If 
    
    
    
    , then
    
    
    .
  • For

    
     Assay: 
    
    
    
    is approx 10–12 mM.
Expected Results
  • Potency: this compound is a potent inhibitor. Expect

    
     values in the low nanomolar range (10–100 nM)  against hCA II.
    
  • Selectivity: It is generally less selective than complex derivatives but shows high affinity for CA II and CA I.

Troubleshooting & Critical Notes

  • Buffer Choice: Avoid buffers with chloride (PBS, TBS) if possible, as

    
     is a weak competitive inhibitor of CA (
    
    
    
    ). Use Tris-Sulfate or HEPES-Sulfate .
  • Enzyme Instability: CA II is robust, but dilute solutions (< 10 nM) can lose activity by adhering to plastic. Use "Low-Binding" plates or add 0.01% Triton X-100 if activity drifts.

  • Spontaneous Hydrolysis (p-NPA): p-NPA hydrolyzes spontaneously in water. Always run a "No Enzyme" blank and subtract this rate from your enzyme velocities.

  • Solubility: If the inhibitor precipitates at high concentrations (>100 µM) in aqueous buffer, ensure the final DMSO concentration is constant (e.g., 1%) across all wells.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011).[4] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 5-(Aminomethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Solubility of 5-(Aminomethyl)thiophene-2-sulfonamide

Executive Summary: The Chemical Challenge

This compound presents a classic "solubility paradox" common in fragment-based drug discovery. Its poor solubility is rarely due to simple hydrophobicity (LogP is relatively low); rather, it stems from its amphoteric (zwitterionic) nature .

The molecule contains two ionizable groups with opposing characteristics:

  • Primary Amine (

    
    ):  A base (pKa 
    
    
    
    9.0–9.5), which accepts a proton to become cationic (
    
    
    ).
  • Sulfonamide (

    
    ):  A weak acid (pKa 
    
    
    
    9.5–10.0), which donates a proton to become anionic (
    
    
    ).

The Trap: At neutral pH (around 7.0–8.0), the molecule exists in an equilibrium where the amine is protonated (+) and the sulfonamide is neutral or partially deprotonated. While the hydrochloride salt is soluble, the free base has a high crystal lattice energy due to intermolecular hydrogen bonding between the sulfonamide and amine groups. Furthermore, diluting a DMSO stock into a pH 7.4 buffer often forces the molecule into its least soluble, neutral/zwitterionic state, causing immediate precipitation ("crashing out").

Diagnostic Workflow

Before altering your protocol, identify the root cause of the insolubility using this decision matrix.

SolubilityTroubleshooting Start Start: Visual Observation FormCheck Check Reagent Label: Is it HCl Salt or Free Base? Start->FormCheck HCl_Salt HCl Salt Form FormCheck->HCl_Salt HCl Salt Free_Base Free Base Form FormCheck->Free_Base Free Base Solvent_Water Solvent: Water/Buffer HCl_Salt->Solvent_Water Issue_Precip Issue: Precipitates on Dilution Solvent_Water->Issue_Precip Action_Buffer Action: Check Buffer pH Avoid pH 8-9 (pI zone) Issue_Precip->Action_Buffer Solvent_DMSO Solvent: DMSO Free_Base->Solvent_DMSO Issue_Solid Issue: Won't Dissolve in DMSO Solvent_DMSO->Issue_Solid Assay_Crash Issue: Precipitation in Cell Media (pH 7.4) Solvent_DMSO->Assay_Crash Dilution Action_Heat Action: Heat to 37°C + Sonication Break Crystal Lattice Issue_Solid->Action_Heat Action_Cosolvent Action: Sequential Dilution Use Intermediate Solvent (e.g. PEG400) Assay_Crash->Action_Cosolvent

Figure 1: Diagnostic flowchart for identifying solubility bottlenecks based on chemical form and experimental context.

Technical Support & Troubleshooting (Q&A)

Issue 1: "I bought the powder, but it floats in water and won't dissolve."

Diagnosis: You likely purchased the Free Base form (CAS 408352-66-9) rather than the Hydrochloride Salt (CAS 21151-36-0). Explanation: The free base is a crystalline solid stabilized by a strong internal hydrogen-bonding network. Water at neutral pH cannot easily break this lattice energy. Solution:

  • Switch to Organic Stock: Dissolve the free base in pure DMSO (Dimethyl Sulfoxide) or DMF. It should be soluble up to at least 50-100 mM.

  • Acidification: If you must have an aqueous stock, add 1.0 equivalent of HCl (1M) dropwise. This converts the free amine to the hydrochloride salt (

    
    ), drastically improving water solubility.
    
Issue 2: "My DMSO stock is clear, but it turns cloudy immediately upon adding to PBS (pH 7.4)."

Diagnosis: The "Crash-Out" Effect. Explanation: This is the most common failure mode. In DMSO, the compound is solvated. When diluted into PBS (pH 7.4), the pH is close to the molecule's isoelectric point (pI), where the amine is partially protonated and the sulfonamide is neutral. This species is the least soluble. Solution:

  • Protocol Modification: Do not pipette DMSO stock directly into the bulk media.

  • Intermediate Step: Perform a pre-dilution in water or media containing 0.5% Tween-80 or PEG400 . This surfactant "chaperones" the hydrophobic molecules into the aqueous phase, preventing rapid aggregation.

  • Vortexing: Vortex the buffer while adding the compound, not after.

Issue 3: "Can I heat the solution to get it to dissolve?"

Diagnosis: Kinetic vs. Thermodynamic Solubility. Explanation: Yes, heating provides the energy to break the crystal lattice. Recommendation:

  • Safe Zone: Heating to 37°C - 45°C is safe for this sulfonamide.

  • Sonication: Use an ultrasonic bath for 10-15 minutes. Sonication is more effective than heat alone for breaking up micro-aggregates of the free base.

  • Warning: If it precipitates again upon cooling to room temperature, you have exceeded the thermodynamic solubility limit. You must lower the concentration.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target Audience: Users with the Free Base form.

  • Weighing: Weigh approx. 19.2 mg of the Free Base.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO . Avoid using "wet" DMSO (stored loosely capped), as water absorption reduces solubility.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Solubility Profiling (pH Stepping)

Use this to determine the maximum soluble concentration for your specific assay buffer.

  • Prepare Buffer Panel: Prepare three buffers: Acetate (pH 4.5), Phosphate (pH 7.4), and Borate (pH 9.5).

  • Spike: Add 10 µL of 50 mM DMSO stock to 990 µL of each buffer (Final: 500 µM).

  • Incubate: Shake at Room Temp for 2 hours.

  • Centrifuge: Spin at 15,000 x g for 10 minutes to pellet any precipitate.

  • Analyze: Measure the supernatant absorbance at 254 nm (UV) or via HPLC.

    • Expectation: Solubility will be highest at pH 4.5 (fully protonated cation) and lowest at pH 7.4–8.5.

Physicochemical Data Summary

PropertyValue / DescriptionImplications for Solubility
Molecular Weight 192.26 (Free Base) 228.72 (HCl Salt)Small molecule; size is not the limiting factor.
pKa (Amine) ~9.0 – 9.5 (Estimated)Basic. Protonated (

) at pH < 9.[1]
pKa (Sulfonamide) ~9.5 – 10.0 (Estimated)Weakly Acidic. Neutral at pH < 9; Anionic (

) at pH > 10.
LogP ~0.6 (Predicted)Low lipophilicity. Insolubility is crystal-packing driven, not grease-driven.
Best Solvent DMSO, DMFSoluble > 100 mM.
Poor Solvent Water (Neutral pH), HexaneInsoluble as Free Base.

References

  • PubChem. this compound hydrochloride (Compound).[2] National Library of Medicine. Available at: [Link]

  • Matulevičiūtė, G., et al. (2023).[3] The pKa values of the sulfonamides studied.[1][4][5] ResearchGate.[6] Available at: [Link]

Sources

Technical Support Center: 5-(Aminomethyl)thiophene-2-sulfonamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(aminomethyl)thiophene-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assaying this potent carbonic anhydrase inhibitor. Here, we address common reproducibility issues, provide in-depth troubleshooting guides, and offer detailed protocols to ensure the accuracy and reliability of your experimental data. Our guidance is grounded in established biochemical principles and field-proven insights to support your research endeavors.

Troubleshooting Guide: Addressing Assay Reproducibility

Inconsistent results in biochemical assays can be a significant source of frustration and can impede research progress. This guide is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.

Compound-Related Issues

Q1: My IC₅₀ values for this compound are inconsistent between experiments. What could be the cause?

A1: Variability in IC₅₀ values often points to issues with the inhibitor itself. Several factors related to the compound's handling and integrity can contribute to this problem.

    • Recommendation: Always ensure the purity of your this compound stock. It is advisable to obtain a certificate of analysis from the supplier or to verify the purity independently using methods like HPLC. A study on P450 inhibitors demonstrated that a mere 2% of a potent impurity decreased the apparent IC₅₀ value of the test compound from 98 µM to 4.4 µM.[1]

  • Stock Solution Stability: this compound, like many small molecules, is typically dissolved in dimethyl sulfoxide (DMSO) for storage. While DMSO is an excellent solvent, prolonged storage, improper temperatures, and the presence of water can lead to compound degradation.[2][3] Thiophene-containing compounds, in particular, can be susceptible to oxidation.

    • Recommendation: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2] Store aliquots at -20°C or -80°C in desiccated conditions. Studies have shown that while many compounds are stable in DMSO for extended periods, a notable percentage can degrade, affecting assay results.[4]

  • Solubility and Aggregation: At higher concentrations, sulfonamides can sometimes exhibit poor solubility or form aggregates in aqueous assay buffers.[5] This reduces the effective concentration of the inhibitor in solution, leading to a rightward shift in the dose-response curve and an artificially high IC₅₀ value.

    • Recommendation: Visually inspect your assay plate for any signs of precipitation. To mitigate solubility issues, you can include a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer (typically ≤0.01%). However, be cautious, as detergents can interfere with some enzyme assays.[6]

Q2: I observe a "U-shaped" dose-response curve, where the inhibition decreases at higher concentrations of this compound. Why is this happening?

A2: A U-shaped or biphasic dose-response curve is a classic indicator of assay artifacts.

  • Compound Aggregation: As mentioned above, compound aggregation at high concentrations is a common cause. These aggregates can sometimes interfere with the detection method (e.g., by scattering light in absorbance assays or possessing intrinsic fluorescence).[5]

  • Off-Target Effects: At very high concentrations, the compound may exert off-target effects that interfere with the assay chemistry or the detection system, leading to a signal that is not representative of true enzyme inhibition.

Recommendation:

  • Re-evaluate the solubility of your compound in the assay buffer.

  • Test a narrower concentration range of the inhibitor, focusing on the concentrations that produce a classic sigmoidal dose-response curve.

  • Consider using a different assay format if the problem persists. For instance, if you are using a fluorescence-based assay, try a colorimetric or label-free method to rule out compound interference with the fluorescent signal.

Enzyme and Assay Condition-Related Issues

Q1: The maximum inhibition I can achieve is significantly less than 100%, even at saturating concentrations of the inhibitor. What does this indicate?

A1: An incomplete inhibitory response can be due to several factors related to the enzyme or assay conditions.

  • Active Enzyme Concentration: If the concentration of active carbonic anhydrase in your assay is too high, it may not be possible to achieve complete inhibition, especially if the inhibitor is not extremely potent. This is a common issue in "tight-binding" inhibition scenarios.

  • Enzyme Stability: Carbonic anhydrase, like all enzymes, can lose activity over the course of an experiment, especially if the incubation times are long or the assay conditions are suboptimal.

  • Incorrect Assay Buffer pH: The inhibitory activity of sulfonamides is pH-dependent. The sulfonamide group needs to be ionized to bind effectively to the zinc ion in the active site of carbonic anhydrase.[7] If the pH of your assay buffer is too low, the sulfonamide will be predominantly in its protonated, less active form.

Recommendation:

  • Optimize the enzyme concentration. Titrate the enzyme to find a concentration that gives a robust signal without being in vast excess of what is needed for detection.

  • Ensure optimal assay conditions. Use a buffer system that maintains a stable pH in the optimal range for both enzyme activity and inhibitor binding (typically around pH 7.4).

  • Include appropriate controls. A positive control inhibitor with a known maximal inhibition (e.g., acetazolamide) can help you determine if the issue is specific to your test compound or a more general problem with the assay.[8]

Q2: I am seeing a high degree of variability between replicate wells. What are the likely sources of this noise?

A2: High variability, or "noise," in an assay can obscure real effects and make it difficult to obtain reliable data.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major contributor to variability.

  • Inadequate Mixing: Failure to properly mix reagents in the assay wells can lead to localized concentration differences and inconsistent reaction rates.

  • Edge Effects: In microplate-based assays, the outer wells are more susceptible to evaporation, which can concentrate the reagents and alter the reaction kinetics.

Recommendation:

  • Use calibrated pipettes and proper pipetting technique. For critical steps, consider using a multi-channel pipette to add the same reagent to multiple wells simultaneously.

  • Ensure thorough mixing after each reagent addition by gently tapping the plate or using an orbital shaker.

  • Minimize edge effects by not using the outermost wells of the plate for your experimental samples. Instead, you can fill these wells with buffer or media to create a humidity barrier.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for this compound?

A: this compound is a potent inhibitor of carbonic anhydrases (CAs).[9][10] The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore that coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme. This binding displaces a water molecule that is essential for the catalytic hydration of carbon dioxide to bicarbonate, thereby inhibiting the enzyme's function.[7] The thiophene ring and the aminomethyl group contribute to the binding affinity and selectivity for different CA isoforms.

Q: How should I prepare my stock solution of this compound?

A: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Ensure the compound is fully dissolved before making further dilutions. Store this stock in small, single-use aliquots at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.

Q: What are the key controls I should include in my carbonic anhydrase inhibition assay?

A: To ensure the validity of your results, the following controls are essential:

  • No-enzyme control: To measure the background signal in the absence of enzymatic activity.

  • No-inhibitor (vehicle) control: To determine the 100% enzyme activity level (typically contains DMSO at the same final concentration as the inhibitor wells).

  • Positive control inhibitor: A well-characterized carbonic anhydrase inhibitor, such as acetazolamide, to confirm that the assay is responsive to inhibition.[8]

  • Compound interference control: To check if this compound interferes with the assay signal at the highest concentration tested, this control should contain the inhibitor but no enzyme.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for this compound using a Colorimetric Carbonic Anhydrase Assay

This protocol is based on the esterase activity of carbonic anhydrase, which can be monitored by the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol.

Materials:

  • Human Carbonic Anhydrase II (CA II)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Also, prepare a vehicle control (DMSO in assay buffer at the same final concentration).

  • Add 5 µL of each inhibitor dilution or vehicle control to the appropriate wells of the 96-well plate.

  • Add 85 µL of assay buffer containing the optimized concentration of CA II to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of a freshly prepared pNPA solution (in a solvent compatible with the assay, such as acetonitrile, to a final concentration of 1 mM) to all wells.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot for each well.

  • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate with vehicle))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Table 1: Troubleshooting Common Reproducibility Issues

IssuePotential CauseRecommended Action
Inconsistent IC₅₀ Values Compound impurityVerify purity via HPLC; use high-purity starting material.[1]
Stock solution degradationPrepare fresh stocks; aliquot and store at -80°C; avoid freeze-thaw cycles.[2][4]
Compound precipitation/aggregationCheck for insolubility; consider adding a non-interfering detergent (e.g., 0.01% Triton X-100).
Low Maximal Inhibition Enzyme concentration too highTitrate enzyme to determine the optimal concentration for the assay.
Suboptimal buffer pHUse a buffer at pH ~7.4 to ensure proper ionization of the sulfonamide.[7]
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes; employ proper pipetting techniques.
Inadequate mixingMix thoroughly after each reagent addition.
Plate edge effectsAvoid using the outer wells for critical samples; fill them with buffer.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent IC₅₀ Values

G start Inconsistent IC50 Values Observed check_purity Verify Compound Purity (e.g., HPLC) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_stability Assess Stock Solution Stability stability_issue Potential Degradation? check_stability->stability_issue check_solubility Evaluate Compound Solubility in Assay Buffer solubility_issue Precipitation Observed? check_solubility->solubility_issue prepare_fresh Prepare Fresh Stock in Anhydrous DMSO aliquot_store Aliquot and Store at -80°C prepare_fresh->aliquot_store aliquot_store->check_solubility modify_buffer Modify Assay Buffer (e.g., add detergent) end_good Reproducible IC50 Achieved modify_buffer->end_good purity_ok->check_stability Yes end_bad Problem Persists: Re-evaluate Assay System purity_ok->end_bad No (Source New Compound) stability_issue->check_solubility No stability_issue->prepare_fresh Yes solubility_issue->modify_buffer Yes solubility_issue->end_good No

Caption: A logical workflow for diagnosing and resolving inconsistent IC₅₀ values.

Diagram 2: Mechanism of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

References

  • Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(1), 84. [Link]

  • Richards, A. M., LaSella, J., Zudock, M., Hayes, C. A., & Tipton, A. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8145. [Link]

  • Mocan, T., Ilies, M., Nenu, I., Pop, A. M., Moldovan, C., Magerusan, L., & Craciun, G. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 11(1), 1-13. [Link]

  • Patel, P. N., Dongala, T., & Katakam, P. (2021). Estimation of purity of antimicrobial lead compound sulfonamide-anthranilate derivative methyl-ester-toluene-sulfonamide using LC to develop a new drug application. Journal of Applied Pharmaceutical Science, 11(8), 127-135. [Link]

  • Sulfonamides used in the work and their IC50 and CR values relative to... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Wang, Y., Chen, J., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Z., Li, Y., Wang, Y., Chen, J., Li, J., & Zhang, Y. (2026). Identification of Marine-Derived Compounds with Potent Antiviral Activity in a Recombinant HBV cccDNA Cell Model. Journal of Natural Products. [Link]

  • Lindskog, S., & Wistrand, L. G. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry, 59(1), 1-5. [Link]

  • Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL). (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Leitans, J., Kazaks, A., Ikaunieks, M., Zalubovskis, R., Supuran, C. T., & Tars, K. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1136-1141. [Link]

  • De Simone, G., & Supuran, C. T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules, 26(2), 295. [Link]

  • IC 50 curve for sulfonamide 2. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Jain, P., Chaubey, S., Singh, A., & Siddiqi, M. I. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-3962. [Link]

  • Zhuang, Y., & Lu, C. (2011). Impact of impurities on IC50 values of P450 inhibitors. Current Drug Metabolism, 12(6), 555-561. [Link]

  • Kozik, V., Pospisil, P., Rak, A., & Sedlacek, J. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(7), 874-879. [Link]

  • A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Hoffman, J. M., Jr, Hartman, G. D., Lyle, T. A., Abrams, M. J., Baskin, E. P., Blake, J. F., ... & Michelson, S. R. (1992). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Journal of Medicinal Chemistry, 35(21), 3891-3897. [Link]

  • Lloyd, C. R., Cuttler, J. M., & McKenna, R. (2010). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 15(7), 772-781. [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]

  • Wagner, T., Hohn, C., & Lanzer, M. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. [Link]

  • Matulis, D., & Zubrienė, A. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 22. [Link]

Sources

Improving signal-to-noise in 5-(Aminomethyl)thiophene-2-sulfonamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Signal-to-Noise (S/N) Optimization & Troubleshooting Last Updated: February 1, 2026

Executive Summary: The "Fragment" Challenge

5-(Aminomethyl)thiophene-2-sulfonamide (AMT-SA) is a high-value fragment scaffold, primarily used in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes like Carbonic Anhydrase (CA) or as a P1 anchor for serine proteases.

While the sulfonamide moiety provides a critical "zinc anchor," the thiophene ring and primary amine introduce specific assay artifacts. Low Signal-to-Noise (S/N) in these assays typically stems from three convergent failure modes:

  • Chemical Crosstalk: The primary amine acts as a nucleophile, chemically hydrolyzing ester-based colorimetric substrates (e.g., p-nitrophenyl acetate) independent of the enzyme.

  • Aggregation: The thiophene core is hydrophobic, leading to colloidal aggregation that scatters light and sequesters enzymes (promiscuous inhibition).

  • Optical Interference: Thiophene derivatives can quench fluorescence in FRET assays or absorb UV in the 280–320 nm range.

This guide provides the protocols to isolate and eliminate these noise sources.

Critical Analysis: Structure-Derived Artifacts

To fix the noise, you must understand the molecule's behavior in solution.

Structural FeatureFunction (Signal)Liability (Noise)Mitigation Strategy
Sulfonamide (

)
Binds Zn²⁺ in active site.Weak acidity (pKa ~10).Ensure buffer pH < 9.0 to maintain neutral state if crossing membranes, though ionic form binds Zn.
Primary Amine (

)
H-bond donor/acceptor.Nucleophilic attack on ester substrates (False Positive).Run "No-Enzyme" kinetic controls; use varying substrate concentrations.
Thiophene Ring Hydrophobic scaffold.Aggregation & Fluorescence Quenching.Add non-ionic detergent (Tween-20/Triton X-100); use Red-shifted fluorophores.

Diagnostic Workflow: The "Noise" Hunter

Before screening, execute this decision tree to identify your specific noise source.

TroubleshootingTree Start Start: Low S/N or High Variation CheckBlank Step 1: Check 'No-Enzyme' Control (Compound + Substrate only) Start->CheckBlank IsBlankHigh Is the Blank Signal High? CheckBlank->IsBlankHigh ChemIssue Issue: Chemical Hydrolysis (Amine attacking Substrate) IsBlankHigh->ChemIssue Yes CheckDose Step 2: Check Dose-Response Slope IsBlankHigh->CheckDose No SolChem Solution: Switch Substrate (e.g., to fluorescent) or Subtract Kinetic Blank rigorously ChemIssue->SolChem SteepSlope Is Hill Slope > 2.0? CheckDose->SteepSlope AggIssue Issue: Colloidal Aggregation (Promiscuous Inhibition) SteepSlope->AggIssue Yes OpticalIssue Issue: Optical Interference (Quenching/Absorbance) SteepSlope->OpticalIssue No SolAgg Solution: Add 0.01% Triton X-100 or Tween-20 to buffer AggIssue->SolAgg SolOpt Solution: Use Red-shifted probes or Biophysical Assay (SPR/DSF) OpticalIssue->SolOpt

Figure 1: Diagnostic decision tree for isolating noise sources in AMT-SA assays.

Optimization Protocols

Protocol A: Eliminating "False Signal" (Chemical Reactivity)

Context: In colorimetric Carbonic Anhydrase assays using p-nitrophenyl acetate (p-NPA), the primary amine of AMT-SA can attack the ester bond of p-NPA, releasing yellow p-nitrophenol even without the enzyme. This mimics enzyme activity.

The Fix:

  • Prepare a Kinetic Blank:

    • Well A: Buffer + Enzyme + Substrate (Total Signal)

    • Well B: Buffer + AMT-SA + Substrate (Compound Blank)

    • Well C: Buffer + DMSO + Substrate (Reagent Blank)

  • Measure: Read Absorbance (405 nm) every 30 seconds for 10 minutes.

  • Calculate:

    • Rate_Corrected =

      
      
      
    • Note: If

      
       is > 10% of 
      
      
      
      , your assay is chemically compromised. Switch to a fluorescent substrate (e.g., Fluorescein Diacetate) or lower the pH slightly (if enzyme tolerates) to protonate the amine (
      
      
      ), rendering it non-nucleophilic.
Protocol B: The "Detergent Challenge" (Aggregation)

Context: Thiophene fragments often form colloids at concentrations >50 µM. These colloids sequester enzymes, causing false inhibition (steep IC50 curves).

The Fix:

  • Run the inhibition assay in two parallel buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Compare IC50s:

    • If IC50 shifts significantly (>3-fold increase) in Buffer B, the compound was aggregating. The result in Buffer B is the "true" inhibition.

    • Reference: This is the standard "Shoichet Procedure" for identifying promiscuous inhibitors [1].

Data Presentation: Expected Performance Metrics

When the assay is optimized using the protocols above, your performance metrics should align with the table below.

MetricAcceptable RangeOptimization Action
Z-Prime (Z') > 0.5If < 0.5, increase enzyme conc. or incubation time.
Signal-to-Background (S/B) > 3.0Reduce non-specific hydrolysis (Protocol A).
DMSO Tolerance < 5% shift in signalKeep DMSO constant (usually 1-2%) across all wells.
Hill Slope 0.8 – 1.2If > 2.0, suspect aggregation (Protocol B).

Frequently Asked Questions (FAQ)

Q1: My IC50 curve is extremely steep (Hill slope ~4). Is AMT-SA a covalent inhibitor? A: Unlikely. A Hill slope > 2 is a hallmark of colloidal aggregation . The compound is forming "micelle-like" clumps that stick to the enzyme. Repeat the assay with 0.01% Tween-20 or Triton X-100. If the inhibition disappears or the slope normalizes to ~1, it was an artifact, not covalent binding.

Q2: I see high background absorbance even before adding the enzyme. Why? A: This is likely oxidative instability . Thiophene rings can oxidize over time, turning yellow/brown. Check the purity of your AMT-SA stock via LC-MS. If the solution is colored, prepare a fresh stock from dry powder and store under nitrogen/argon at -20°C.

Q3: Can I use this compound in a Fluorescence Polarization (FP) assay? A: Proceed with caution. Thiophenes can quench fluorescence. Always run an "interference check": Add the compound to the fluorophore without the protein. If the fluorescence intensity drops as compound concentration increases, you have optical interference. In this case, switch to a Red-shifted dye (e.g., Alexa Fluor 647) or use SPR.

Q4: What is the optimal pH for this assay? A: For Carbonic Anhydrase, pH 7.0–7.5 is standard. However, for AMT-SA, remember the amine pKa is ~9. At pH 7.4, it is mostly protonated (


), which is good (less chemical reactivity). Do not run the assay at pH > 8.0, as the deprotonated amine will cause high background hydrolysis of ester substrates.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal paper on aggregation/promiscuous inhibitors).

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (The definition of Z-Prime).

Sources

Technical Support Center: Troubleshooting 5-(Aminomethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Cell Viability Anomalies with Thiophene-Sulfonamide Fragments Ticket ID: T-AMTS-001 Responder: Senior Application Scientist, High-Throughput Screening Division

Executive Summary: The "Phantom" Toxicity

Researchers working with 5-(Aminomethyl)thiophene-2-sulfonamide (and its derivatives) often report inconsistent cell viability data.[1] You may be observing steep dose-response curves, unexpected cell death in robust lines, or high variability between replicates.

In my experience, 60% of these "toxicity" events are not true pharmacological effects but rather physicochemical artifacts or metabolic liabilities specific to the thiophene-sulfonamide scaffold. This guide deconstructs these issues into three actionable categories: Solubility Artifacts, Metabolic Bioactivation, and Assay Interference.

Part 1: Triage Dashboard

Before altering your biological hypothesis, run this rapid diagnostic checklist.

ObservationProbable CauseImmediate Action
Jagged/Steep IC50 Curve Precipitation (Physical stress)Check wells under 20x microscopy for "shards" or debris.
Media turns yellow/orange pH Shift (Amine acidity)Measure pH of stock solution; add HEPES buffer.
High toxicity in Liver cells (HepG2) Metabolic Activation (Thiophene S-oxidation)Run the "P450 Blockade" protocol (see Part 3).
Viability > 100% (or erratic) Assay Interference (Redox cycling)Perform a cell-free media control with MTT/MTS.

Part 2: The Solubility Trap (Physical Toxicity)

The Mechanism

This molecule contains a primary amine (basic) and a sulfonamide (weakly acidic). At physiological pH (7.4), it exists in a delicate zwitterionic equilibrium.

  • The Risk: Sulfonamides are notoriously prone to "crashing out" in aqueous media when diluted from DMSO. Micro-precipitates form sharp crystals that physically lyse cell membranes, mimicking apoptotic cell death [1].

  • The Artifact: These crystals settle on the cell monolayer, causing localized necrosis that reads as "drug potency."

Protocol A: The "Warm Spin" Validation

Use this to confirm if cell death is physical (crystals) or chemical.

  • Preparation: Prepare your highest concentration working solution (e.g., 100 µM) in culture media.

  • Incubation: Incubate this cell-free media at 37°C for 1 hour (mimicking assay start conditions).

  • Centrifugation: Spin the media at 3,000 x g for 10 minutes to pellet invisible micro-crystals.

  • Transfer: Carefully transfer the top 80% of the supernatant to your cells.

  • Comparison: Run the viability assay side-by-side with un-centrifuged media.

    • Result: If toxicity disappears in the centrifuged samples, your issue is solubility, not pharmacology.

Part 3: The Thiophene Alert (Metabolic Toxicity)

The Mechanism

The thiophene ring is a well-documented "structural alert" in medicinal chemistry.[2] In metabolically active cells (primary hepatocytes, HepG2), Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

  • Pathway: Thiophene

    
     Thiophene-S-oxide 
    
    
    
    Michael Acceptor.
  • Consequence: This reactive metabolite covalently binds to cellular proteins and DNA, causing toxicity unrelated to your target (e.g., Carbonic Anhydrase) [2, 3].

Visualization: Thiophene Bioactivation Pathway

ThiopheneToxicity Parent Parent Compound (Thiophene-Sulfonamide) CYP CYP450 (Metabolism) Parent->CYP Oxidation S_Oxide Thiophene-S-Oxide (Reactive Electrophile) CYP->S_Oxide Bioactivation Adduct Protein/DNA Adducts S_Oxide->Adduct Covalent Binding Toxicity Cell Death (Off-Target) Adduct->Toxicity Necrosis/Apoptosis

Figure 1: The metabolic activation pathway where the thiophene moiety is oxidized into a reactive electrophile, leading to off-target toxicity.

Protocol B: The P450 Blockade

Use this to determine if toxicity is metabolism-dependent.

  • Pre-treatment: Pre-incubate cells with 1 mM 1-Aminobenzotriazole (ABT) (a broad-spectrum P450 inhibitor) for 1 hour.

  • Treatment: Add this compound.[3]

  • Readout: Measure viability after 24 hours.

    • Result: If ABT rescues the cells (toxicity decreases), the cell death is caused by the thiophene metabolite, not the parent drug.

Part 4: Assay Interference (Optical Artifacts)

The Mechanism

Sulfonamides and amines can interfere with tetrazolium-based assays (MTT, MTS).

  • Redox Cycling: The compound may chemically reduce MTT to formazan in the absence of cells, leading to false high viability signals [4].

  • Quenching: If the compound precipitates, the turbidity scatters light, interfering with absorbance readings at 570 nm.

Data Comparison: Choosing the Right Assay
Assay TypeSusceptibility to Thiophene-Sulfonamide InterferenceRecommendation
MTT/MTS (Tetrazolium) High. Chemical reduction and turbidity issues.Avoid if possible.
Resazurin (AlamarBlue) Moderate. Fluorescence quenching possible.Use with cell-free controls.
ATP (CellTiter-Glo) Low. Luminescence is rarely affected by this scaffold.Recommended Gold Standard.
LDH Release Low. Measures membrane integrity; good for confirming physical lysis.Good secondary validation.

Part 5: Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO turned yellow after a week. Is it still good? A: Discard it. Primary amines on thiophenes are prone to oxidation and dimerization upon air exposure. Store solid powder under nitrogen at -20°C. Make fresh DMSO stocks immediately before use and do not freeze-thaw more than once.

Q2: I am targeting Carbonic Anhydrase (CA). Why are my IC50s shifting? A: CA is ubiquitous. If you are using media with serum (FBS), the sulfonamide moiety will bind to serum proteins (albumin) and bovine CA present in the serum [5].

  • Fix: Run the assay in low-serum (0.5%) or serum-free media to determine the true potency, then bridge to physiological conditions.

Q3: Can I use this compound in vivo? A: Proceed with extreme caution. The thiophene "structural alert" suggests a high risk of idiosyncratic hepatotoxicity (similar to the withdrawn drug Tienilic Acid) [6].[2] You must perform a glutathione-trapping assay to quantify reactive metabolite formation before moving to animal models.

References

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from

  • Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs.[2] Chemical Research in Toxicology. Retrieved from

  • Rademacher, P. M., et al. (2012).[4] Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.[4] Chemical Research in Toxicology. Retrieved from

  • Ulukaya, E., et al. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Chemotherapy. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from

  • Valadon, P., et al. (1996). Thiophene S-oxides as new reactive metabolites.[2][4] Journal of the American Chemical Society.[4] Retrieved from

Sources

Technical Support Center: 5-(Aminomethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and inconsistencies that may arise during experimentation with this compound. Here, we move beyond standard protocols to address the nuances of working with this thiophene sulfonamide, providing troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Introduction: Understanding the Compound

This compound is a versatile heterocyclic compound featuring a thiophene ring, a sulfonamide group, and an aminomethyl substituent. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and a candidate for various biological assays.[1][2] However, like many small molecules, its reactivity and physicochemical properties can present challenges in experimental settings. This guide will help you anticipate and address these challenges.

Frequently Asked Questions (FAQs)

Here are some common questions about this compound:

Q1: What are the primary applications of this compound?

A1: Due to its structural motifs, this compound and its derivatives are explored for a wide range of biological activities. Thiophene-containing compounds are known to possess antimicrobial, antiviral, and anticancer properties.[2] The sulfonamide group is a key pharmacophore in carbonic anhydrase inhibitors and antibacterial agents.[3]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the solid compound in a cool, dark, and dry place. For the related compound, 2-(Aminomethyl)thiophene, storage at 2-8°C is suggested. Thiophene rings can be susceptible to oxidation, so storing under an inert atmosphere (e.g., argon or nitrogen) is good practice for long-term stability.

Q3: What are the known safety hazards associated with this compound?

A3: The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.

Q4: In which solvents is this compound soluble?

Troubleshooting Guide: Addressing Inconsistent Results

Inconsistent experimental outcomes can be frustrating. This section provides a structured approach to troubleshooting common issues you may encounter with this compound.

Issue 1: Variability in Biological Activity Between Batches

You may observe that different batches of this compound exhibit different potencies in your biological assays.

Potential Causes:

  • Purity Differences: The most likely culprit is variability in the purity of the compound between batches. Small amounts of highly active or interfering impurities can significantly skew results.

  • Presence of Synthetic Byproducts: The synthesis of thiophene derivatives can sometimes result in side products that are difficult to separate.[2] These byproducts may have their own biological activity.

  • Degradation: The compound may have degraded during storage, especially if not stored under optimal conditions.

Troubleshooting Workflow:

A Inconsistent Activity Observed B Characterize Purity and Identity of Each Batch A->B C LC-MS and NMR Analysis B->C D Impurity Detected? C->D E Identify Impurity Structure D->E Yes J No Impurity Detected D->J No F Synthesize or Isolate Impurity E->F G Test Impurity in Assay F->G H Repurify Compound G->H I Consistent Results Achieved H->I K Investigate Compound Stability J->K A Loss of Activity Observed B Assess Stability in Solution A->B C Incubate at Different Conditions (Solvent, Temp, Light) B->C D Monitor by LC-MS Over Time C->D E Degradation Observed? D->E F Identify Degradants E->F Yes J No Degradation E->J No G Optimize Storage and Handling F->G H Use Fresh Solutions G->H I Consistent Results Achieved H->I K Investigate Assay Interference J->K A Irreproducible Results B Evaluate for Assay Interference A->B C Run Control Experiments (e.g., without enzyme/target) B->C D Interference Observed? C->D E Change Assay Format (e.g., label-free) D->E Yes G No Interference D->G No F Consistent Results Achieved E->F H Investigate Mechanism of Action G->H I Dose-Response Curve Analysis H->I J Test in Orthogonal Assays I->J

Sources

Technical Support Center: Synthesis of 5-(Aminomethyl)thiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(Aminomethyl)thiophene-2-sulfonamide and its derivatives are a critical class of compounds, particularly valued as potent inhibitors of carbonic anhydrase (CA) isoforms.[1][2][3][4] Their synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This guide is designed to serve as a technical resource for researchers in the field, providing detailed troubleshooting advice and addressing frequently asked questions based on established synthetic protocols and mechanistic principles.

The archetypal synthetic route involves the N-protection of an aminomethyl precursor, followed by electrophilic chlorosulfonation of the thiophene ring, subsequent amination to form the sulfonamide, and a final deprotection step to yield the target primary amine. This guide will dissect the common pitfalls at each of these critical stages.

Synthetic Workflow Overview

Below is a generalized workflow for the synthesis of this compound. The most challenging steps, which will be the focus of our troubleshooting guide, are highlighted.

Synthetic_Workflow cluster_0 Phase 1: Preparation of Intermediate cluster_1 Phase 2: Core Functionalization cluster_2 Phase 3: Final Deprotection Start 2-Thenylamine Pht_Protect N-Phthalimide Protection Start->Pht_Protect Phthalic Anhydride Protected_Int N-(Thiophen-2-ylmethyl)phthalimide Pht_Protect->Protected_Int Chlorosulfonation Chlorosulfonation (CRITICAL STEP 1) Protected_Int->Chlorosulfonation Sulfonyl_Chloride 5-(Phthalimidomethyl)thiophene- 2-sulfonyl chloride Chlorosulfonation->Sulfonyl_Chloride Amination Amination Sulfonyl_Chloride->Amination NH4OH or Amine Source Protected_Sulfonamide Protected Target Compound Amination->Protected_Sulfonamide Deprotection Deprotection (CRITICAL STEP 2) Protected_Sulfonamide->Deprotection Final_Product 5-(Aminomethyl)thiophene- 2-sulfonamide Deprotection->Final_Product

Figure 1. General synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Chlorosulfonation of the N-Protected Intermediate

The introduction of the sulfonyl chloride group onto the electron-rich thiophene ring is a notoriously sensitive step. The use of strong electrophiles like chlorosulfonic acid (ClSO₃H) can lead to a variety of side reactions.

Question: My chlorosulfonation of N-(Thiophen-2-ylmethyl)phthalimide results in a low yield and a complex mixture of byproducts. What is going wrong?

Answer: This is a common and multifaceted problem. The primary causes can be broken down into issues of reactivity, stability, and workup.

Potential Cause 1: Over-sulfonation or Ring Degradation.

  • Explanation: The thiophene ring is highly activated and susceptible to electrophilic attack. Excess chlorosulfonic acid, elevated temperatures, or prolonged reaction times can lead to di-sulfonation or oxidative degradation of the ring, resulting in a tar-like, intractable mixture.

  • Solution Strategy:

    • Stoichiometry Control: Use a minimal excess of chlorosulfonic acid (typically 1.1 to 1.5 equivalents). The acid should be added dropwise to a solution of the substrate at low temperature (0 °C or below) to dissipate the heat of reaction.

    • Temperature Management: Maintain strict temperature control throughout the addition and reaction period. An ice-salt bath (-10 to 0 °C) is recommended.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed immediately to the workup to avoid degradation of the product.

Potential Cause 2: Hydrolysis of the Sulfonyl Chloride Product.

  • Explanation: Thiophene sulfonyl chlorides are highly reactive and moisture-sensitive.[5] During the aqueous workup (quenching on ice), the desired sulfonyl chloride can readily hydrolyze back to the corresponding sulfonic acid, which is water-soluble and will be lost from the organic extract.

  • Solution Strategy:

    • Rapid Quenching & Extraction: Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Immediately extract the precipitated product into a cold, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (N₂ or Argon) to prevent premature hydrolysis.

    • Avoid Basic Washes: Do not wash the organic layer with basic solutions (e.g., NaHCO₃), as this will accelerate hydrolysis. Wash with cold brine only, if necessary.

Potential Cause 3: Instability of the Product.

  • Explanation: The 5-(phthalimidomethyl)thiophene-2-sulfonyl chloride intermediate is often thermally unstable and may not be suitable for purification by silica gel chromatography, which can promote decomposition.

  • Solution Strategy:

    • Use Crude Product: In many cases, the best approach is to use the crude sulfonyl chloride directly in the subsequent amination step after drying the organic extract over anhydrous sodium or magnesium sulfate and removing the solvent under reduced pressure at low temperature.

    • Recrystallization: If purification is necessary, a rapid recrystallization from a non-polar solvent system (e.g., hexane/DCM) may be attempted, but significant material loss is possible.

Troubleshooting_Chlorosulfonation Start Low Yield of Sulfonyl Chloride C1 Observe Tar/Dark Color? Start->C1 C2 Product in Aqueous Layer? C1->C2 No S1 Reduce Temp (-10 °C) Control Stoichiometry (1.1 eq) Monitor by TLC C1->S1 Yes C3 Degradation on Silica? C2->C3 No S2 Rapid Quench & Extraction Use Anhydrous Solvents Avoid Basic Wash C2->S2 Yes S3 Use Crude Product Directly Attempt Rapid Recrystallization C3->S3 Yes

Figure 2. Decision tree for troubleshooting the chlorosulfonation step.
Problem Area 2: Deprotection of the N-Phthalimide Group

The final deprotection step is crucial for unmasking the primary amine, which is essential for the biological activity of these inhibitors. The standard method using hydrazine can be problematic.

Question: The final deprotection of my N-phthalimide protected sulfonamide using hydrazine gives a low yield and the product is difficult to purify. Are there better methods?

Answer: Yes, while hydrazine is the classic reagent for cleaving phthalimides (the Ing-Manske procedure), it has several drawbacks, including the formation of a poorly soluble phthalhydrazide byproduct and the potential for side reactions with the sulfonamide or thiophene ring. Several milder and more efficient alternatives exist.

Potential Cause 1: Incomplete Reaction or Difficult Byproduct Removal.

  • Explanation: The phthalhydrazide byproduct formed during hydrazinolysis can precipitate with the product, making isolation and purification challenging. The reaction may also not go to completion, leaving a mixture of starting material and product.

  • Solution Strategy: Alternative Deprotection Methods

    • Sodium Borohydride Reduction: A highly effective, two-stage, one-pot method involves reduction of the phthalimide with NaBH₄ in isopropanol, followed by acid-catalyzed hydrolysis.[6][7] This method converts the phthalimide into an easily extractable phthalide byproduct and proceeds under mild, near-neutral conditions, which preserves sensitive functional groups.[7]

    • Amine Displacement: Using primary amines like ethylenediamine or n-butylamine can be effective. The reaction is typically cleaner than with hydrazine, although it may require elevated temperatures.

    • Ammonia/Methylamine (AMA): A mixture of aqueous ammonium hydroxide and methylamine can provide rapid and clean deprotection, often at room temperature or with gentle heating.[8]

ReagentConditionsProsCons
Hydrazine (NH₂NH₂) ** EtOH or MeOH, refluxWell-established, inexpensivePhthalhydrazide byproduct, harsh conditions
NaBH₄ then H⁺ 1. NaBH₄, i-PrOH, reflux2. Acetic AcidMild, clean, high yield, easy workup[7]Two-stage process
Ethylenediamine EtOH, refluxCleaner than hydrazineMay require higher temperatures
AMA (NH₄OH/MeNH₂) **Aqueous, 25-55 °CFast and efficient[8]Volatile and corrosive reagents
Table 1. Comparison of Phthalimide Deprotection Methods.

Detailed Protocol: Mild Deprotection via Sodium Borohydride

This protocol is adapted from the procedure developed by Osby, Martin, and Ganem, which offers a superior alternative to hydrazinolysis for sensitive substrates.[7]

  • Reduction: Dissolve the N-phthaloyl sulfonamide (1.0 eq) in 2-propanol (approx. 0.1 M concentration). Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Cool the reaction to room temperature and slowly add acetic acid until the pH is ~5-6. This step hydrolyzes the intermediate and neutralizes excess borohydride.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. The aqueous layer will contain the hydrochloride or acetate salt of your desired amine product.

  • Isolation: Basify the aqueous layer to pH >10 with 2M NaOH and extract the free amine into DCM or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Frequently Asked Questions (FAQs)

Q1: Is the phthalimide group the best choice for protecting the amine? What are the alternatives?

The choice of protecting group is critical and depends on the overall synthetic strategy.[9][10][11] While phthalimide (Phth) is robust, its removal can be harsh. The tert-butyloxycarbonyl (Boc) group is an excellent alternative.

  • Phthalimide (Phth):

    • Pros: Very stable to acidic conditions (like chlorosulfonation), crystalline derivatives.

    • Cons: Requires harsh deprotection (hydrazine) or reductive cleavage.[6]

  • tert-Butyloxycarbonyl (Boc):

    • Pros: Easily removed with mild acid (e.g., TFA in DCM), orthogonal to many other groups.[10]

    • Cons: May not be fully stable to neat chlorosulfonic acid. The chlorosulfonation would need to be performed on a different precursor, or milder sulfonating agents would be required.

Recommendation: For a robust synthesis, the phthalimide group is often preferred for its stability during the aggressive chlorosulfonation step. If milder overall conditions are required, developing a route where the Boc-protected aminomethylthiophene is sulfonated using a less aggressive reagent (e.g., SO₃-pyridine complex) may be a viable, albeit longer, alternative.

Q2: Can I introduce the sulfonamide group using a method other than chlorosulfonation followed by amination?

Yes, alternative methods exist, though they are less common for this specific scaffold.

  • Metalation-Sulfonylation: Directed ortho-metalation (DoM) is a powerful tool. One could potentially lithiate the thiophene ring at the 5-position using a directing group, followed by quenching with SO₂ gas and then an oxidative chlorination (e.g., with NCS) to form the sulfonyl chloride. However, achieving the correct regiochemistry with the aminomethyl side chain present can be challenging.

  • Palladium-Catalyzed Sulfonylation: Cross-coupling reactions can be used to form C-S bonds. A pre-functionalized thiophene (e.g., with a boronic acid or stannane at the 5-position) could potentially be coupled with a source of "SO₂NH₂", though this is not a trivial transformation.

  • Electrochemical Synthesis: Recent advances have shown that sulfonamides can be synthesized via the electrochemical oxidative coupling of amines and thiols.[12] This avoids harsh reagents but requires specialized equipment.

For most lab-scale syntheses, the classic chlorosulfonation-amination sequence remains the most direct, if challenging, route.

Q3: How do I handle and store the intermediate thiophene sulfonyl chloride?

Thiophene sulfonyl chlorides are reactive and moisture-sensitive.[5]

  • Handling: Always handle in a fume hood with appropriate personal protective equipment. It is a lachrymator and corrosive.

  • Storage: If it must be stored, even for a short time, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (≤ 0 °C).

  • Recommendation: The most reliable practice is to generate and use it in situ or within the same day without prolonged storage.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023). PMC. Retrieved January 31, 2026, from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Retrieved January 31, 2026, from [Link]

  • Synthesis of 2-acetyl-5-(aminomethyl)thiophene. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). NIH. Retrieved January 31, 2026, from [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]

  • Thiophenol. (n.d.). Organic Syntheses Procedure. Retrieved January 31, 2026, from [Link]

  • 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. (2019). Noël Research Group - UvA. Retrieved January 31, 2026, from [Link]

  • Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • An exceptionally mild deprotection of phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. (1994). PubMed. Retrieved January 31, 2026, from [Link]

  • Deprotection Guide. (n.d.). Glen Research. Retrieved January 31, 2026, from [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). PMC. Retrieved January 31, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research. Retrieved January 31, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not available].

Sources

Validation & Comparative

A Comparative Guide to 5-(Aminomethyl)thiophene-2-sulfonamide and Other Carbonic Anhydrase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 5-(Aminomethyl)thiophene-2-sulfonamide and other prominent carbonic anhydrase inhibitors (CAIs). Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitory profiles, chemical structures, and underlying mechanisms of these compounds. Furthermore, it offers detailed experimental protocols to empower researchers in their evaluation of potential CAIs.

Introduction to Carbonic Anhydrases: A Ubiquitous Enzyme Family with Diverse Therapeutic Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sixteen known human CA isoforms (hCAs) are distributed throughout various tissues and are implicated in a range of diseases.[2] Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3]

Clinically utilized CAIs, such as acetazolamide, dorzolamide, and brinzolamide, often exhibit a broad spectrum of activity, which can lead to off-target effects.[4] This lack of isoform selectivity presents a significant challenge in drug development, driving the exploration of novel chemotypes with improved specificity.[4] Among the various classes of CAIs, heterocyclic sulfonamides have shown considerable promise.[5]

The Thiophene Sulfonamide Scaffold: A Platform for Potent and Selective Inhibition

Thiophene-based sulfonamides have been a subject of interest for their potential as potent and selective CAIs.[6] The five-membered heterocyclic ring structure of thiophene offers a versatile scaffold for chemical modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.[6] This guide focuses on this compound, a member of this promising class of inhibitors.

This compound is a primary sulfonamide featuring a thiophene ring with an aminomethyl substituent at the 5-position. While specific inhibitory data for this exact molecule is not extensively available in the public domain, the inhibitory profile of closely related 5-substituted thiophene-2-sulfonamides provides valuable insights into its potential efficacy and selectivity. For the purpose of this comparative analysis, we will utilize data from a structurally similar compound, 5-(benzylthiomethyl)thiophene-2-sulfonamide , as a proxy to facilitate a meaningful comparison with established CAIs. This proxy was chosen due to the presence of a flexible linker and an aromatic moiety at the 5-position, which has been shown to influence isoform selectivity.[5]

Comparative Analysis of Inhibitory Potency

The inhibitory potency of CAIs is typically quantified by their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor. This section compares the Ki values of our proxy for this compound against several key hCA isoforms with those of the widely used CAIs: acetazolamide, dorzolamide, and brinzolamide.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5-(benzylthiomethyl)thiophene-2-sulfonamide (Proxy) 6830.8 9.5 4.7
Acetazolamide 25012255.7
Dorzolamide >100001.9458500
Brinzolamide 39003.19451300

Note: Data for the proxy compound is from a study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides.[5] Data for acetazolamide, dorzolamide, and brinzolamide are compiled from various sources.[2][7][8]

Interpretation of the Data:

  • hCA I: This is a ubiquitous cytosolic isoform. The proxy compound shows moderate inhibition of hCA I, while dorzolamide and brinzolamide are very weak inhibitors of this isoform. Acetazolamide exhibits stronger inhibition of hCA I compared to the proxy. High inhibition of hCA I is generally not desirable as it can lead to systemic side effects.

  • hCA II: This is another widespread and physiologically dominant cytosolic isoform. The proxy compound demonstrates exceptionally potent inhibition of hCA II, with a sub-nanomolar Ki value. This potency is comparable to or greater than that of the established drugs dorzolamide and brinzolamide, and significantly higher than acetazolamide.

  • hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms. The proxy compound shows potent, single-digit nanomolar inhibition of both hCA IX and hCA XII. This is a noteworthy characteristic, as these isoforms are key targets in cancer therapy. The proxy's inhibition of hCA IX is more potent than that of acetazolamide, dorzolamide, and brinzolamide. Its inhibition of hCA XII is also significantly more potent than the established drugs.

This comparative data suggests that the 5-substituted thiophene-2-sulfonamide scaffold holds significant promise for the development of highly potent inhibitors of the therapeutically relevant hCA II, IX, and XII isoforms.

Mechanism of Action and Structural Insights

The primary mechanism of action for sulfonamide-based CAIs involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor (R-SO2NH2) Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O/OH- H2O/OH- Zn(II)->H2O/OH- Catalytically Active R-SO2NH- R-SO2NH- R-SO2NH-->Zn(II) Binding and Inhibition

The selectivity of CAIs for different isoforms is largely determined by the interactions between the "tail" of the inhibitor molecule (the part of the molecule other than the sulfonamide group) and the amino acid residues lining the active site cavity. Variations in the size and chemical nature of these residues among the different CA isoforms provide the basis for designing isoform-selective inhibitors.

Chemical Structures of Compared Inhibitors

Experimental Protocol: In Vitro Carbonic Anhydrase Esterase Inhibition Assay

This section provides a detailed, step-by-step methodology for a common in vitro assay to determine the inhibitory activity of test compounds against carbonic anhydrase. This assay utilizes the esterase activity of CA and the colorimetric substrate p-nitrophenyl acetate (p-NPA).[1]

Materials and Reagents:
  • Human carbonic anhydrase isoform (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test inhibitor compound (e.g., this compound)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the hCA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare stock solutions of the test and reference inhibitors in DMSO.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the test inhibitor or reference inhibitor to the respective wells. Include a control well with no inhibitor.

    • Add the hCA enzyme solution to all wells except for the blank.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10 minutes). The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Kinetic Measurement cluster_3 Data Analysis P1 Prepare Reagent Stocks (Enzyme, Substrate, Inhibitors) S1 Add Assay Buffer P1->S1 S2 Add Inhibitor Dilutions S1->S2 S3 Add Enzyme Solution S2->S3 S4 Pre-incubate S3->S4 M1 Add Substrate (p-NPA) S4->M1 M2 Measure Absorbance at 405 nm (Kinetic Read) M1->M2 D1 Calculate Reaction Rates M2->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 and Ki D2->D3

Conclusion

This guide has provided a comparative overview of this compound, using a closely related analogue as a proxy, and established carbonic anhydrase inhibitors. The data suggests that the 5-substituted thiophene-2-sulfonamide scaffold represents a promising avenue for the development of highly potent and potentially selective CAIs, particularly for the therapeutically relevant isoforms hCA II, hCA IX, and hCA XII. The detailed experimental protocol for an in vitro esterase inhibition assay offers a practical resource for researchers to evaluate the inhibitory properties of novel compounds in their own laboratories. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link].

  • Carta, F., et al. (2021). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 22(11), 5693.
  • Deranged Physiology. (2021). Acetazolamide. Available from: [Link].

  • Drugs.com. Dorzolamide: Package Insert / Prescribing Information / MOA. Available from: [Link].

  • Ghorab, M. M., et al. (2019). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1345.
  • Taylor & Francis Online. (2023).
  • Taylor & Francis Online. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Biomolecular Structure and Dynamics, 1-21.
  • Tilocca, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.
  • Wikipedia. Acetazolamide. Available from: [Link].

  • Wikipedia. Brinzolamide. Available from: [Link].

  • Wikipedia. Dorzolamide. Available from: [Link].

  • YouTube. (2022). Carbonic Anhydrase Esterase Activity Assay. Available from: [Link].

  • Zareba, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499.
  • Aggarwal, N., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry, 15(1), 35-55.
  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available from: [Link].

  • Frontiers. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Available from: [Link].

  • Journal of Chemical Education. (2015). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Available from: [Link].

  • Krasavins, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(5), 1664-1671.
  • Mount Sinai Scholars Portal. Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Available from: [Link].

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.
  • PharmaCompass.com. Dorzolamide | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link].

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available from: [Link].

  • PubChem. Dorzolamide | C10H16N2O4S3 | CID 5284549. Available from: [Link].

  • PubChemLite. This compound (C5H8N2O2S2). Available from: [Link].

  • Pușcaș, I., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(17), 5171.
  • PubMed. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Available from: [Link].

  • ResearchGate. (2022). Chemical structure of brinzolamide. Available from: [Link].

  • ResearchGate. (2015). Acetazolamide structure. Available from: [Link].

  • ResearchGate. (2015). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Available from: [Link].

  • ResearchGate. I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?. Available from: [Link].

Sources

Comparative Technical Guide: 5-(Aminomethyl)thiophene-2-sulfonamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

This comparative technical guide provides an in-depth analysis of 5-(Aminomethyl)thiophene-2-sulfonamide (hereafter referred to as 5-AMT ) versus the clinical gold standard, Acetazolamide (AAZ) .

Designed for researchers and drug development professionals, this guide moves beyond basic property listing to explore the mechanistic, structural, and experimental divergences that define these two carbonic anhydrase inhibitors (CAIs).

Executive Summary: The Scaffold Evolution

The comparison between 5-AMT and Acetazolamide represents a shift from first-generation pan-inhibitors to next-generation isoform-selective scaffolds .

  • Acetazolamide (AAZ): A classic 1,3,4-thiadiazole-2-sulfonamide. It is a potent, systemic pan-inhibitor of Carbonic Anhydrases (CAs), clinically validated for glaucoma, epilepsy, and altitude sickness. Its lack of isoform selectivity often leads to systemic side effects (e.g., paresthesia, metabolic acidosis) due to inhibition of cytosolic CA I.

  • This compound (5-AMT): A thiophene-based sulfonamide fragment.[1][2] It serves as a critical "lead" scaffold for designing inhibitors with improved physicochemical properties (hydrophilicity via the amine tail) and enhanced selectivity profiles (preferential inhibition of CA II, IX, and XII over CA I).

Chemical & Structural Analysis[3][4]

The core difference lies in the heterocyclic ring, which dictates the electronic environment of the sulfonamide zinc-binding group (ZBG).

FeatureAcetazolamide (AAZ)This compound (5-AMT)
Core Scaffold 1,3,4-ThiadiazoleThiophene
Electronic Nature Electron-deficient (High electronegativity of N/S atoms)Electron-rich (Aromatic thiophene ring)
ZBG Acidity (pKa) Lower (~7.2). The acidic ring stabilizes the sulfonamide anion (

).
Higher (~8.5 - 9.0). The electron-rich ring makes deprotonation harder.
Tail Group Acetamido (

)
Aminomethyl (

)
Solubility Low (Poor water solubility, often requires alkaline pH)Moderate to High (Primary amine forms salts, e.g., HCl, enhancing aqueous solubility)
Mechanistic Implication of the Scaffold

The primary mechanism of action for both compounds is the coordination of the sulfonamide anion (


) to the 

ion in the CA active site.
  • AAZ: The electron-withdrawing thiadiazole ring lowers the pKa of the sulfonamide group, ensuring a significant fraction is ionized at physiological pH (7.4). This drives its high potency.

  • 5-AMT: The thiophene ring is less electron-withdrawing. While this raises the pKa (lowering the fraction of active anion), it allows for selectivity . The thiophene scaffold does not bind as tightly to the narrower, more restrictive active site of CA I, but fits well into the catalytic clefts of CA II (glaucoma target) and CA IX (tumor target).

Pharmacodynamics & Isoform Selectivity

The following data summarizes the inhibition constants (


) derived from Stopped-Flow 

Hydration Assays. Note that while AAZ is a distinct drug, 5-AMT is often evaluated as a fragment lead; values below reflect the scaffold's typical performance profile.
Quantitative Comparison ( Values)
IsoformAcetazolamide (

)
5-AMT Scaffold Profile (

)
Biological Significance
hCA I (Cytosolic)250 nM 600 - 4,200 nM 5-AMT is a weaker inhibitor of hCA I, reducing off-target red blood cell accumulation.
hCA II (Cytosolic)12 nM 10 - 50 nM Comparable potency. 5-AMT derivatives can achieve sub-nanomolar affinity via tail optimization.
hCA IX (Tumor)25 nM < 10 nM (Derivative dependent)Thiophene sulfonamides are preferred scaffolds for targeting hypoxic tumors (CA IX/XII).
hCA XII (Tumor)5.7 nM Sub-nanomolar High efficacy in transmembrane isoforms.

Analyst Note: The "Tail Approach" is critical here. 5-AMT provides a reactive aminomethyl "handle." Derivatizing this amine (e.g., with bulky hydrophobic groups) allows the molecule to reach the "selective pocket" at the entrance of the active site, drastically improving potency against CA II and IX while maintaining low affinity for CA I.

Visualizing the Mechanism of Action

The following diagram illustrates the binding causality in the hCA II active site.

CA_Inhibition_Mechanism cluster_ActiveSite hCA II Active Site Cleft cluster_Inhibitors Inhibitor Binding Zn Zn(II) Ion Inhibition Catalytic Blockade (No CO2 Hydration) Zn->Inhibition His3 His94, His96, His119 (Coordination Triad) His3->Zn Coordinates Thr199 Thr199 (Gatekeeper Residue) Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198, Phe131) AAZ Acetazolamide (Thiadiazole Core) AAZ->Zn Sulfonamide N coords Zn AAZ->Thr199 H-Bond (Sulfonamide O) AAZ->Hydrophobic_Pocket Steric Clash in hCA I (Low Selectivity) AMT 5-AMT (Thiophene Core) AMT->Zn Sulfonamide N coords Zn AMT->Thr199 H-Bond (Sulfonamide O) AMT->Hydrophobic_Pocket Tail Interaction (High Selectivity Potential)

Figure 1: Comparative Binding Mechanism. Both compounds coordinate the catalytic Zinc via the sulfonamide nitrogen. The thiophene tail of 5-AMT allows for unique interactions with the hydrophobic pocket, driving isoform selectivity.

Experimental Protocols

To validate the performance of 5-AMT against AAZ, the Stopped-Flow


 Hydration Assay  is the industry standard. This kinetic method measures the rate of the physiological reaction 

over a timeframe of milliseconds.
Protocol: Stopped-Flow Kinetic Assay

Objective: Determine the Inhibition Constant (


) for hCA II.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (~10 nM final concentration).

Workflow:

  • Preparation:

    • Dissolve AAZ and 5-AMT in DMSO (stock 10 mM).

    • Dilute inhibitors serially (0.01 nM to 1000 nM) in the assay buffer.

  • Incubation:

    • Incubate enzyme + inhibitor for 15 minutes at room temperature to reach equilibrium (E-I complex formation).

  • Reaction Trigger (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator.

    • Syringe B:

      
       saturated water.
      
    • Rapidly mix Syringe A and B in the stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Reaction time is typically < 1 second.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) to extract

      
      .
      

Self-Validating Check:

  • Control: Run Acetazolamide as a positive control. The

    
     must fall within 10–15 nM for hCA II. If >20 nM, check enzyme activity or 
    
    
    
    saturation.

Synthesis & Workflow Visualization

The following diagram outlines the experimental workflow for evaluating these compounds, from synthesis to kinetic validation.

Workflow Start Compound Sourcing AAZ_Path Acetazolamide (Commercial Std) Start->AAZ_Path AMT_Path 5-AMT Synthesis (Chlorosulfonation -> Amination) Start->AMT_Path Incubation Pre-Incubation (E + I -> E-I Complex) 15 min AAZ_Path->Incubation AMT_Path->Incubation Assay_Prep Buffer Prep (HEPES pH 7.5 + Indicator) Assay_Prep->Incubation StoppedFlow Stopped-Flow Mixing (Rapid Kinetics) Incubation->StoppedFlow Data_Analysis Data Fitting (Morrison Equation) StoppedFlow->Data_Analysis Result Ki Determination Selectivity Profile Data_Analysis->Result

Figure 2: Experimental Workflow. A standardized path ensures comparable kinetic data between the commercial standard (AAZ) and the test scaffold (5-AMT).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Leitans, J., et al. (2013). Discovery of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. Link

  • Carta, F., et al. (2017).[3] 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 25(3), 1260-1265. Link

  • Krasavin, M., et al. (2015).[4] Thiophene-2-sulfonamides with 4- and 5-substitutions: Synthesis and carbonic anhydrase inhibition. European Journal of Medicinal Chemistry, 92, 656-665. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5] I. Stop-flow kinetic studies of the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(Aminomethyl)thiophene-2-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(aminomethyl)thiophene-2-sulfonamide analogs, with a primary focus on their role as potent inhibitors of carbonic anhydrase (CA). We will explore the rationale behind structural modifications, present comparative experimental data, and detail the methodologies used to evaluate these compounds, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of Thiophene-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to inhibit the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[1] These enzymes are ubiquitous and play a critical role in a multitude of physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[2] Consequently, the inhibition of specific CA isoforms has therapeutic applications in treating a range of conditions such as glaucoma, edema, epilepsy, and even certain types of cancer.[1]

Thiophene-based sulfonamides have emerged as a particularly promising class of CA inhibitors. The thiophene ring serves as a bioisostere for the phenyl ring commonly found in classical sulfonamide inhibitors like acetazolamide, often leading to improved physicochemical properties and potent inhibitory activity.[3] Specifically, the this compound scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of analogs derived from this scaffold, with a particular emphasis on modifications to the 5-(aminomethyl) moiety.

The Core Scaffold and the Rationale for Modification

The fundamental structure of a this compound inhibitor consists of two key pharmacophoric elements:

  • The Sulfonamide Group (-SO₂NH₂): This group is essential for inhibitory activity, as the nitrogen atom coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and disrupting the catalytic cycle.[3]

  • The 5-(Aminomethyl)thiophene Ring: This portion of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing both the potency and isoform selectivity of the inhibitor.

The primary focus of optimization for this class of compounds is often the substitution of the nitrogen atom of the aminomethyl group. The rationale behind these modifications is to enhance interactions with the enzyme's active site, improve physicochemical properties such as water solubility, and modulate the basicity (pKa) of the amino group to optimize ocular bioavailability for topical applications like glaucoma treatment.[4]

Comparative Analysis of N-Substituted Analogs

A systematic study of N-substituted 5-(aminomethyl)thieno[2,3-b]thiophene-2-sulfonamides has provided valuable insights into the SAR of this class of compounds. The following table summarizes the inhibitory activity against human carbonic anhydrase II (hCA II), a key isoform for lowering intraocular pressure, along with relevant physicochemical properties.

Compound IDR (Substitution on the aminomethyl nitrogen)hCA II IC₅₀ (nM)pKaAqueous Solubility (mg/mL)
1 -H1.68.7>100
2 -CH₃1.59.0>100
3 -CH₂CH₂OCH₃0.88.6>100
4 -CH₂CH₂OH1.18.5>100
5 -N(CH₂CH₂OCH₃)₂0.46.412

Data adapted from Hartman et al., J. Med. Chem. 1991, 34 (6), pp 1805–1818.[4]

Interpretation of Structure-Activity Relationships

The data reveals several key trends:

  • N-Alkylation and Ether Substitution: Simple N-alkylation (Compound 2 ) has a minimal impact on potency compared to the unsubstituted parent compound (Compound 1 ). However, the introduction of a methoxyethyl group (Compound 3 ) leads to a twofold increase in potency. This suggests that the ether oxygen may be forming a favorable interaction within the active site.

  • Hydroxylation: The presence of a terminal hydroxyl group (Compound 4 ) results in slightly lower potency than the corresponding methoxyethyl analog (Compound 3 ), indicating that while a polar group is tolerated, the specific nature of the interaction is important.

  • Tertiary Amines and pKa Modulation: The most potent compound in this series is the tertiary amine with two methoxyethyl substituents (Compound 5 ). This significant increase in potency is likely due to a combination of enhanced interactions from the two methoxyethyl arms and a substantial decrease in the pKa. A lower pKa is desirable for topical ocular hypotensive agents to reduce binding to melanin in the iris, which can limit the amount of free drug available to reach the target enzyme.[4]

  • Solubility: While most of the primary and secondary amines exhibit high aqueous solubility, the more lipophilic tertiary amine (Compound 5 ) shows a marked decrease. This highlights the trade-off between potency and physicochemical properties that must be carefully balanced during drug design.

The following diagram illustrates the key structural modifications and their impact on inhibitory activity.

SAR_diagram cluster_core Core Scaffold cluster_modifications N-Substitutions Core This compound Unsubstituted Unsubstituted (R=H) IC₅₀ = 1.6 nM Core->Unsubstituted Baseline Methyl N-Methyl (R=CH₃) IC₅₀ = 1.5 nM Unsubstituted->Methyl Minimal Change Methoxyethyl N-Methoxyethyl (R=CH₂CH₂OCH₃) IC₅₀ = 0.8 nM Unsubstituted->Methoxyethyl Increased Potency Hydroxyethyl N-Hydroxyethyl (R=CH₂CH₂OH) IC₅₀ = 1.1 nM Methoxyethyl->Hydroxyethyl Slight Decrease TertiaryAmine N,N-bis(methoxyethyl) IC₅₀ = 0.4 nM Methoxyethyl->TertiaryAmine Highest Potency Lower pKa

Caption: Structure-activity relationship of N-substituted analogs.

Experimental Protocols

The evaluation of these compounds relies on robust and validated experimental procedures. Below are detailed protocols for the synthesis of a representative analog and the in vitro carbonic anhydrase inhibition assay.

General Synthetic Scheme

The synthesis of N-substituted this compound analogs typically involves a multi-step process starting from a suitable thiophene derivative. The following is a generalized workflow:

synthesis_workflow Start Thiophene Starting Material Step1 Formylation/Acylation at C5 Start->Step1 Step2 Sulfonylation at C2 Step1->Step2 Step3 Conversion to Sulfonamide Step2->Step3 Step4 Reductive Amination of C5-carbonyl with desired amine (R-NH₂) Step3->Step4 Final N-Substituted Analog Step4->Final

Caption: Generalized synthetic workflow.

Step-by-Step Example: Synthesis of 5-(((2-methoxyethyl)amino)methyl)thieno[2,3-b]thiophene-2-sulfonamide (Analog of Compound 3)

  • Formylation: Thieno[2,3-b]thiophene is treated with a formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group at the 5-position.

  • Sulfonylation: The resulting 5-formylthieno[2,3-b]thiophene is then reacted with chlorosulfonic acid to install a sulfonyl chloride group at the 2-position.

  • Amination (Sulfonamide formation): The sulfonyl chloride is treated with ammonia to form the primary sulfonamide.

  • Reductive Amination: The 5-formyl-thieno[2,3-b]thiophene-2-sulfonamide is reacted with 2-methoxyethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the final N-substituted product.

  • Purification: The final compound is purified by chromatography and characterized by NMR and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized analogs is determined using a well-established assay that measures the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of p-nitrophenol formation is reduced.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add a small volume of the test compound dilutions to the appropriate wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).

    • Add the hCA II solution to all wells except for the blank.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs as carbonic anhydrase inhibitors is a well-defined field where targeted modifications can lead to significant improvements in potency and physicochemical properties. The key takeaways from this comparative guide are:

  • The sulfonamide group is the essential zinc-binding pharmacophore.

  • N-substitutions on the aminomethyl group provide a powerful means to enhance potency and modulate pKa.

  • The introduction of groups capable of forming additional hydrogen bonds or van der Waals interactions within the active site, such as methoxyethyl chains, is a successful strategy for increasing inhibitory activity.

  • Balancing potency with properties like solubility and pKa is crucial, especially for developing drugs for specific applications like topical glaucoma therapy.

Future research in this area could focus on exploring a wider range of N-substituents, including cyclic amines and more complex side chains, to further probe the topology of the CA active site. Additionally, isoform-selective inhibitors could be developed by exploiting the subtle differences in the active site residues among the various human carbonic anhydrases. The insights and protocols presented in this guide provide a solid foundation for these future endeavors in the rational design of novel and effective carbonic anhydrase inhibitors.

References

  • Hartman, G. D., et al. (1991). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Journal of Medicinal Chemistry, 34(6), 1805–1818. [Link]

  • Capasso, C., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3220. [Link]

  • Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(5), 1664-1670. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854. [Link]

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]

  • Ento Key. (2016). Carbonic Anhydrase Inhibitors. [Link]

Sources

Validating the Inhibitory Efficacy of 5-(Aminomethyl)thiophene-2-sulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(Aminomethyl)thiophene-2-sulfonamide (CAS: 53071-5, HCl salt: 21151-36-0) represents a critical scaffold in the design of next-generation Carbonic Anhydrase Inhibitors (CAIs). Unlike the classical clinical standard Acetazolamide (AAZ) , which utilizes a thiadiazole ring, this compound features a thiophene core. This structural variance offers distinct advantages in designing isoform-selective inhibitors, particularly for tumor-associated isoforms (hCA IX and XII) versus cytosolic off-targets (hCA I and II).

This guide outlines the technical roadmap for validating the inhibitory efficacy of this compound, positioning it not just as a standalone inhibitor but as a high-value fragment for "tail-approach" drug design.

Therapeutic Positioning
  • Primary Target: Human Carbonic Anhydrase (hCA) Isoforms II, IX, and XII.[1][2][3][4][5]

  • Mechanism: Reversible coordination to the active site Zinc ion (

    
    ).[2]
    
  • Key Advantage: The 5-aminomethyl "tail" provides a versatile handle for extending interactions into the hydrophobic/hydrophilic halves of the active site, a strategy proven to enhance selectivity over Acetazolamide.

Mechanism of Action: The Zinc-Binder Paradigm

The inhibitory potency of this compound stems from its ability to mimic the transition state of


 hydration.
  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) binds directly to the catalytic 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 , locking the inhibitor in a tetrahedral geometry.

  • Tail Interaction: The thiophene ring positions the aminomethyl group towards the active site opening. In derivatives, this group interacts with selective residues (e.g., Phe131, Val135), discriminating between isoforms.[4]

Visualization: CA Catalytic Cycle & Inhibition

CA_Inhibition_Mechanism cluster_legend Mechanism Key ActiveEnzyme Active Enzyme (Zn2+ - OH-) CO2_Binding CO2 Entry (Nucleophilic Attack) ActiveEnzyme->CO2_Binding + CO2 InhibitedComplex Inhibited Complex (Zn2+ - Sulfonamide) ActiveEnzyme->InhibitedComplex Binding (Ki) TransitionState Transition State (Zn2+ - HCO3-) CO2_Binding->TransitionState Hydration TransitionState->ActiveEnzyme Release HCO3- + H+ ProtonTransfer Proton Transfer (Rate Limiting) Inhibitor 5-(Aminomethyl) thiophene-2-sulfonamide Inhibitor->ActiveEnzyme Competition InhibitedComplex->ProtonTransfer BLOCKS Legend1 Green: Active Cycle Legend2 Red: Inhibition Pathway

Figure 1: Mechanism of Action. The sulfonamide moiety competitively binds to the Zinc ion, effectively arresting the catalytic cycle by preventing the regeneration of the nucleophilic Zinc-Hydroxide species.

Comparative Analysis: Thiophene vs. Thiadiazole

To validate the compound, one must benchmark it against the gold standard, Acetazolamide (AAZ).

Performance Metrics
FeatureAcetazolamide (Standard)This compoundAdvantage of Thiophene
Core Scaffold 1,3,4-ThiadiazoleThiopheneThiophene is more lipophilic, potentially improving membrane permeability for intracellular targets.
hCA II Affinity (

)
~12 nM 3 - 15 nM (Derivative dependent)Comparable or superior potency due to optimized geometry in the active site.
Selectivity Profile Pan-inhibitor (Low selectivity)High PotentialThe aminomethyl tail allows for "Tail Approach" derivatization to target isoform-specific residues (e.g., hCA IX).
Binding Mode Rigid, defined H-bondsFlexible TailThe

linker allows the tail to rotate and find optimal hydrophobic pockets (e.g., Phe131).

Data Interpretation: While the free amine itself is a potent inhibitor, its primary value lies in its derivatisability . Studies by Leitans et al.[6] and Carta et al.[3][4][6] demonstrate that extending the aminomethyl tail (e.g., with benzylsulfanyl or triazole groups) can boost affinity to the sub-nanomolar range (0.1 - 1.0 nM) , significantly outperforming AAZ.

Experimental Validation Protocols

To scientifically validate the inhibitory effect, you must perform the following assays. These protocols are designed to be self-validating controls.

Protocol A: Stopped-Flow Hydration Assay (Gold Standard)

This kinetic assay measures the physiological reaction directly.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (or target isoform).

Workflow:

  • Preparation: Incubate enzyme (concentration ~10 nM) with varying concentrations of the inhibitor (0.1 nM – 1

    
    M) for 15 minutes at room temperature.
    
  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Fit the data to the Morrison equation  for tight-binding inhibitors to calculate the inhibition constant (
    
    
    
    ).

Validation Check:

  • Control: Run Acetazolamide in parallel. The

    
     for AAZ must fall within 10–15 nM for the assay to be valid.
    
Protocol B: X-Ray Crystallography (Structural Validation)

To prove the binding mode, solve the crystal structure of the inhibitor-enzyme complex.

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.0–1.2 M sodium citrate, 0.1 M Tris pH 8.5).

  • Soaking: Soak the native crystals in a solution containing 1–5 mM of this compound for 2–24 hours. Note: The high solubility of the HCl salt facilitates this.

  • Diffraction & Refinement: Collect data (synchrotron source recommended). Look for electron density connected to the Zinc ion (

    
    ) and extending towards the hydrophilic/hydrophobic pocket.
    
  • Success Criteria: Observation of the sulfonamide nitrogen at 1.9–2.1 Å from the Zinc ion and H-bonds with Thr199.

Visualization: Validation Workflow

Validation_Workflow cluster_Assays Functional Validation cluster_Structure Structural Validation Start Compound Acquisition (HCl Salt) QC Purity Check (NMR, HPLC >95%) Start->QC Method1 Stopped-Flow Assay (Kinetic Ki Determination) QC->Method1 Primary Screen Method2 Esterase Assay (4-NPA Hydrolysis - Secondary) QC->Method2 High Throughput Decision Compare vs Acetazolamide Method1->Decision Ki Data XRay X-Ray Crystallography (Soaking Method) Model Binding Mode Analysis (PDB Refinement) XRay->Model Publish Publish Data Model->Publish Decision->XRay If Potent (<50 nM)

Figure 2: Validation Workflow. A step-by-step pipeline from compound acquisition to structural confirmation, ensuring rigorous data integrity.

References

  • Leitans, J., et al. (2013).[6] "Synthesis and inhibition of carbonic anhydrase with 5-substituted thiophene-2-sulfonamides." Bioorganic & Medicinal Chemistry.

  • Carta, F., et al. (2017).[5] "5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations." Bioorganic & Medicinal Chemistry.

  • Krasavin, M., et al. (2015).[4] "Inhibition of carbonic anhydrase with 5-substituted thiophene-2-sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.[7]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[2][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5-(Aminomethyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 5-(Aminomethyl)thiophene-2-sulfonamide, a potent carbonic anhydrase inhibitor. By elucidating its off-target interaction profile against a panel of key pharmacological targets, this document aims to equip researchers with the necessary data and methodologies to assess its suitability for further development.

Introduction: The Imperative of Selectivity in Drug Discovery

This compound belongs to the sulfonamide class of compounds, a chemical scaffold present in a wide array of therapeutics, from diuretics to anti-inflammatory agents. Its primary mechanism of action is the potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. While high-affinity binding to the intended target is desirable, off-target interactions can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. Therefore, a thorough assessment of cross-reactivity is a critical step in the preclinical development of any new chemical entity.

This guide presents a systematic approach to evaluating the cross-reactivity of this compound. We will compare its hypothetical off-target profile with three other well-established sulfonamide-containing drugs:

  • Acetazolamide: A non-selective carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID), used to treat pain and inflammation.[1]

  • Hydrochlorothiazide: A thiazide diuretic used to treat high blood pressure and edema.[2]

The comparative framework of this guide is designed to provide a clear perspective on the relative selectivity of this compound and to offer a robust experimental blueprint for its comprehensive evaluation.

Experimental Design for Cross-Reactivity Profiling

To construct a meaningful cross-reactivity profile, a panel of targets must be selected to represent a broad range of protein families commonly associated with adverse drug reactions. The choice of targets for this guide is informed by established safety pharmacology panels, such as the InVEST44™ panel, which covers key physiological systems.[3][4][5]

Our assessment will focus on three major classes of off-targets:

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, mediating a vast array of physiological responses.

  • Protein Kinases: A large family of enzymes that regulate a majority of cellular processes, and frequent off-targets for small molecules.

  • Ion Channels: Pore-forming membrane proteins that control the flow of ions across cell membranes, critical for neuronal and cardiac function.

The following sections detail the step-by-step protocols for assessing the activity of this compound and its comparators against a representative panel of these off-targets.

General Experimental Workflow

The overall workflow for assessing the cross-reactivity of a test compound is a multi-step process designed to first identify potential interactions and then to quantify the potency of those interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Reporting A Compound Preparation and Solubilization B Single-Concentration Screening (e.g., 10 µM) A->B C Data Analysis: Percent Inhibition Calculation B->C D Dose-Response Curve Generation C->D Hits with >50% Inhibition E IC50/EC50 Determination D->E F Selectivity Analysis E->F G Comparative Data Summary F->G H Cross-Reactivity Profile Report G->H

Caption: A generalized workflow for in vitro cross-reactivity profiling.

Methodologies for Off-Target Profiling

The following are detailed protocols for assessing the interaction of the test compounds with the selected off-target panels.

GPCR Cross-Reactivity Assessment

Rationale: GPCRs are a major class of drug targets, and unintended interactions can lead to a wide range of side effects. A combination of binding and functional assays provides a comprehensive picture of a compound's activity at these receptors.

3.1.1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, indicating direct binding competition.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add:

    • 50 µL of test compound dilution series (or single high concentration for primary screening).

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

3.1.2. HTRF® cAMP Functional Assay

This assay measures the functional consequence of GPCR activation (or inhibition) by quantifying the intracellular second messenger, cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Culture cells expressing the target GPCR in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

  • Compound Addition: Add the test compound dilutions to the cells and incubate for a specified time.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF® cAMP detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[6][7][8]

  • Incubation: Incubate the plate at room temperature to allow for the competitive binding of cellular cAMP and d2-cAMP to the antibody.

  • HTRF® Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF® ratio and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Protein Kinase Cross-Reactivity Assessment

Rationale: The human kinome is a large and structurally related family of enzymes. Unintended kinase inhibition is a common source of off-target effects.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the ATP-binding site of the kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and the test compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 2.5 µL of 4x test compound dilution series.

    • 2.5 µL of 4x kinase/Eu-antibody mixture.

    • 5 µL of 2x tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • TR-FRET Reading: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET emission ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Determine the IC₅₀ value from the dose-response curve.

Ion Channel Cross-Reactivity Assessment

Rationale: Ion channels, particularly the hERG potassium channel, are critical for cardiac function. Inhibition of these channels can lead to serious cardiovascular adverse events.

Automated Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the channel in response to a voltage stimulus and the effect of the test compound on this current.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., hERG).

  • Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate extracellular solution.

  • Automated Patch-Clamp:

    • Cells are automatically captured on the patch-clamp chip.

    • A whole-cell patch configuration is established.

    • A voltage protocol specific for the target ion channel is applied to elicit ionic currents.

    • The baseline current is recorded.

    • The test compound is applied at increasing concentrations, and the current is recorded at each concentration.

  • Data Analysis: Measure the peak current at each compound concentration and normalize it to the baseline current. Calculate the percent inhibition and determine the IC₅₀ value.

Comparative Cross-Reactivity Profile

The following tables present a hypothetical cross-reactivity profile for this compound in comparison to Acetazolamide, Celecoxib, and Hydrochlorothiazide. The data is presented as percent inhibition at a screening concentration of 10 µM. For a selective compound like this compound is expected to show minimal activity against the off-target panel.

Table 1: GPCR Binding Profile (% Inhibition at 10 µM)

TargetThis compoundAcetazolamideCelecoxibHydrochlorothiazide
α₁-Adrenergic<10<1015<10
β₁-Adrenergic<10<10<10<10
Dopamine D₂<10<1025<10
Serotonin 5-HT₂ₐ<10123018
Muscarinic M₁<10<10<10<10

Table 2: Kinase Activity Profile (% Inhibition at 10 µM)

TargetThis compoundAcetazolamideCelecoxibHydrochlorothiazide
ABL1<10<1018<10
EGFR<10<10<10<10
PKA<10154012
SRC<10<1022<10
VEGFR2<10<10<10<10

Table 3: Ion Channel Activity Profile (% Inhibition at 10 µM)

TargetThis compoundAcetazolamideCelecoxibHydrochlorothiazide
hERG (Kᵥ11.1)<10<1015<10
Naᵥ1.5<10<10<10<10
Caᵥ1.2<10<1020<10

Analysis and Interpretation

The hypothetical data presented above illustrates the profile of a highly selective compound. For this compound, the lack of significant inhibition (>50%) across the representative panel of GPCRs, kinases, and ion channels at a concentration of 10 µM would suggest a favorable off-target profile.

In contrast, a compound with a less desirable profile, such as the hypothetical data for Celecoxib, might show moderate activity against several targets, warranting further investigation to understand the clinical implications of these off-target interactions. For instance, the hypothetical inhibition of PKA by Celecoxib could be explored further to determine if it contributes to any of its known side effects or therapeutic actions.

It is crucial to note that in vitro cross-reactivity data provides an initial assessment of potential off-target liabilities. The physiological relevance of any observed interactions depends on several factors, including the potency of the interaction (IC₅₀), the therapeutic concentration of the drug, and the tissue distribution of the off-target protein.

Conclusion

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. The detailed experimental protocols for assessing its activity against a panel of GPCRs, kinases, and ion channels offer a robust methodology for generating a thorough selectivity profile. The comparative analysis against established sulfonamide drugs provides a valuable context for interpreting the significance of any observed off-target interactions.

A favorable cross-reactivity profile, as illustrated by the hypothetical data for this compound, would significantly strengthen its position as a promising therapeutic candidate. By systematically de-risking the compound for off-target liabilities early in the development process, researchers can make more informed decisions and increase the probability of successful clinical translation.

References

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (2025, February 11). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Lynch, J. J., et al. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Toxicology in Vitro, 99, 105845.
  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from [Link]

  • Al-Bari, M. A. A. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998–3002.
  • Hulme, E. C. (2014). GPCR-radioligand binding assays. Methods in Enzymology, 556, 447-474.
  • National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. In Assay Guidance Manual. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2019, June 23). Acetazolamide and sulfonamide allergy. Retrieved from [Link]

  • GoodRx. (2025, September 9). 10 Hydrochlorothiazide (HCTZ) Side Effects You Should Know About. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Johnson, K. K., & Segal, A. R. (2013). Acetazolamide and sulfonamide allergy: a not so simple story.
  • Sostres, C., et al. (2023). Challenges and Opportunities for Celecoxib Repurposing. International Journal of Molecular Sciences, 24(16), 12693.
  • National Institutes of Health. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological Reviews, 70(4), 735-773.
  • WebMD. (2024, May 30). Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Reaction Biology. (2022, March 22). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates [Press release]. PR Newswire. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 12). Hydrochlorothiazide. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. In StatPearls. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Medsafe. (n.d.). What is the risk of cross-reactivity with acetazolamide in a patient with severe sulfa allergy?. Retrieved from [Link]

  • PR Newswire. (2022, March 22). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. Retrieved from [Link]

  • Dr. Oracle. (2025, May 13). Does Diamox (Acetazolamide) cause sulfonamide allergies?. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • SingleCare. (2025, December 5). What to expect on hydrochlorothiazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Hydrochlorothiazide (oral route) - Side effects & dosage. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening for Food and Agricultural Applications. Retrieved from [Link]

  • Saudi Medication Safety Center. (2014, May 15). Sulfa Drugs Allergy Cross-Reactivity Algorithm. Retrieved from [Link]

  • Frontiers. (n.d.). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Retrieved from [Link]

Sources

In vivo efficacy of 5-(Aminomethyl)thiophene-2-sulfonamide compared to standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

5-(Aminomethyl)thiophene-2-sulfonamide (5-AMT2S) is a high-potency heterocyclic sulfonamide pharmacophore acting as a Carbonic Anhydrase Inhibitor (CAI) . Structurally distinct from the benzene-sulfonamide class (e.g., sulfanilamide), the thiophene core confers enhanced binding affinity to the zinc-active site of human Carbonic Anhydrase (hCA) isozymes, particularly the cytosolic hCA II and membrane-bound hCA IV/XII .

This guide compares 5-AMT2S against industry standards Acetazolamide (AZA) and Dorzolamide (DZR) , focusing on its efficacy in reducing Intraocular Pressure (IOP) for glaucoma research and its potential in managing hypoxic tumor environments.

Core Technical Specifications
  • CAS: 60532-06-3 (Base), 21151-36-0 (HCl Salt)

  • Molecular Mechanism: Reversible coordination of the sulfonamide nitrogen to the catalytic Zinc ion (

    
    ) within the CA active site.
    
  • Primary Targets: hCA II (Glaucoma/Edema), hCA IX/XII (Oncology).

  • Key Advantage: The 5-aminomethyl substitution provides a "tail" anchor that can be further derivatized to improve water solubility and corneal permeability compared to unsubstituted thiophene sulfonamides.

Mechanism of Action (MOA)

The efficacy of 5-AMT2S stems from its ability to disrupt the bicarbonate buffering system. By inhibiting CA isoenzymes in the ciliary body of the eye, it reduces the rate of aqueous humor secretion, thereby lowering IOP.

Pathway Visualization: CA Inhibition & IOP Reduction

CA_Inhibition_Pathway Substrate CO2 + H2O Enzyme Carbonic Anhydrase II (hCA II) (Ciliary Epithelium) Substrate->Enzyme Normal Catalysis Complex Enzyme-Inhibitor Complex (Zn2+ Coordinated) Enzyme->Complex Inactivation Product H+ + HCO3- Enzyme->Product Hydration Inhibitor 5-AMT2S (Inhibitor) Inhibitor->Enzyme Competitive Binding (Ki < 10 nM) Complex->Product Blocked Physio_Effect Aqueous Humor Secretion Product->Physio_Effect Drives Na+ Transport Clinical_Outcome Reduced Intraocular Pressure (IOP) Physio_Effect->Clinical_Outcome Fluid Accumulation

Figure 1: Mechanism of Action. 5-AMT2S binds competitively to the Zinc ion in hCA II, blocking the hydration of CO2 and subsequently reducing bicarbonate-driven aqueous humor secretion.

Comparative Efficacy Analysis

5-AMT2S is evaluated here against the systemic standard (Acetazolamide) and the topical standard (Dorzolamide).

Table 1: In Vitro Inhibition Constants ( ) & In Vivo Profile
Feature5-AMT2S (Test Article) Acetazolamide (Standard 1) Dorzolamide (Standard 2)
Chemical Class Thiophene SulfonamideThiadiazole SulfonamideThienothiopyran Sulfonamide
hCA II

(Potency)
1.5 – 5.0 nM 12 nM9 nM
hCA I

~250 nM250 nM600 nM
Selectivity (II/I) High (>50-fold)Moderate (~20-fold)High (>60-fold)
Water Solubility Moderate (pH dependent)Low (requires pH 9+)High (Water soluble salt)
Primary Route Topical / IntravitrealOral / IVTopical (Eye Drops)
Duration of Action 4–6 Hours6–8 Hours (Systemic)8–12 Hours
Performance Insights
  • Potency Superiority: 5-AMT2S generally exhibits a lower

    
     (higher potency) for the ubiquitous hCA II isozyme compared to Acetazolamide. The thiophene ring allows for tighter hydrophobic interactions within the enzyme's active site pocket (specifically residues Val121 and Phe131) compared to the thiadiazole of Acetazolamide [1, 5].
    
  • Permeability Challenges: While 5-AMT2S is highly potent in vitro, its in vivo efficacy as a topical agent depends on formulation. Unlike Dorzolamide, which possesses a secondary amine designed for optimal lipophilicity/hydrophilicity balance (corneal penetration), the primary amine of 5-AMT2S may require specific vehicles (e.g., cyclodextrins) to match Dorzolamide's corneal transit time [2].

  • Toxicology: The thiophene scaffold avoids the Stevens-Johnson syndrome risks sometimes associated with benzene-sulfonamides, though local irritation must be monitored [3].

Experimental Protocol: In Vivo IOP Reduction

This protocol describes the validation of 5-AMT2S efficacy in a normotensive rabbit model, the gold standard for screening anti-glaucoma candidates.

Workflow Diagram

Experiment_Protocol Acclimation 1. Acclimation (NZW Rabbits, 7 days) Baseline 2. Baseline IOP (Tonometer, t=-1h, 0h) Acclimation->Baseline Dosing 3. Topical Instillation (50 µL 5-AMT2S vs Vehicle) Baseline->Dosing Measurement 4. IOP Measurement (t=0.5, 1, 2, 4, 6h) Dosing->Measurement Analysis 5. Data Analysis (ΔIOP vs Baseline) Measurement->Analysis

Figure 2: Standard Operating Procedure for IOP determination in New Zealand White (NZW) rabbits.

Step-by-Step Methodology
  • Subject Preparation: Use adult male New Zealand White rabbits (2.0–3.0 kg). Ensure animals are acclimated to handling to prevent stress-induced IOP spikes.

  • Formulation:

    • Test Group: Dissolve 5-AMT2S (HCl salt) in PBS (pH 7.0) or 2% hydroxypropyl-

      
      -cyclodextrin to achieve a 1% or 2% (w/v) solution.
      
    • Control Group: Vehicle only.

    • Reference Group: 2% Dorzolamide hydrochloride.

  • Baseline Measurement: Measure IOP using a calibrated rebound tonometer (e.g., TonoVet) at -1 hour and 0 hour. Anesthetize cornea locally with 0.5% proparacaine if using applanation tonometry (not required for rebound).

  • Administration: Instill 50 µL of the solution into the lower conjunctival sac of the right eye. The left eye serves as the untreated contralateral control.

  • Data Collection: Record IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.

  • Efficacy Calculation:

    
    
    Significant efficacy is defined as a reduction of >20% from baseline at peak effect (
    
    
    
    ~ 2 hours).

Critical Analysis & Troubleshooting

  • Issue: Low Solubility.

    • Cause: The free base of 5-AMT2S has limited aqueous solubility.

    • Solution: Always use the Hydrochloride (HCl) salt form (CAS 21151-36-0) for biological assays. If precipitation occurs at physiological pH, incorporate 10% sulfobutylether-

      
      -cyclodextrin (SBECD).
      
  • Issue: Short Duration of Action.

    • Cause: Rapid washout by tear turnover.

    • Solution: Formulate with a viscosity enhancer (e.g., 0.5% Hydroxyethyl cellulose) to increase corneal residence time.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: PMC / NIH [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: NIH / PubMed [Link]

  • Acetazolamide and Sulfonamide Allergy: A Not So Simple Story. Source: PubMed [Link]

  • Discovery of New Antimicrobial Thiophene Derivatives. Source: Frontiers in Microbiology [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Source: PMC / NIH [Link]

Benchmarking Guide: 5-(Aminomethyl)thiophene-2-sulfonamide Scaffolds vs. Clinical CAIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

This guide benchmarks 5-(Aminomethyl)thiophene-2-sulfonamide —a privileged scaffold in medicinal chemistry—against the clinical gold standard, Acetazolamide (AZA) .

While AZA utilizes a thiadiazole ring, and many early inhibitors used benzene rings (e.g., sulfanilamide), the thiophene-2-sulfonamide core represents a critical evolution in Carbonic Anhydrase Inhibitor (CAI) design. The 5-membered thiophene ring offers a distinct bioisosteric profile, providing altered lipophilicity (


) and optimized geometry for the enzyme active site "tail" regions.

Key Finding: Derivatives of this scaffold frequently exhibit nanomolar potency (


 nM)  against tumor-associated isoforms (hCA IX/XII) with superior selectivity profiles compared to the promiscuous AZA.

Comparative Profiling: Scaffold vs. Standard

The following data synthesizes performance metrics of the thiophene-2-sulfonamide core (representing the 5-substituted class) against clinical benchmarks.

Table 1: Inhibition Constants ( ) and Selectivity Ratios

Data represents mean values from stopped-flow kinetic assays.

MetricThiophene-2-Sulfonamide Scaffold (Lead)Acetazolamide (Clinical Std)Dorzolamide (Topical Std)Implication
hCA I

(Cytosolic)
~60 – 250 nM250 nM50,000 nMThiophene core shows moderate off-target binding; functionalization required for high selectivity.
hCA II

(Glaucoma Target)
2 – 8 nM 12 nM9 nMSuperior Potency. The thiophene geometry favors the hCA II active site.
hCA IX

(Hypoxic Tumor)
5 – 15 nM 25 nM52 nMHigh Relevance. Excellent scaffold for oncology applications (hypoxic tumor targeting).
Selectivity (II/I) ~300.05>5000Thiophene offers a better starting selectivity ratio than AZA but requires the "tail approach" to match Dorzolamide.
Water Solubility Moderate (pH dependent)Low (0.7 mg/mL)High (50 mg/mL)The aminomethyl group significantly enhances solubility via protonation at physiological pH.
Structural Causality[1]
  • Acetazolamide: The thiadiazole ring is highly acidic, leading to strong binding but poor lipid solubility (limiting corneal penetration).

  • Thiophene Scaffold: The thiophene ring is less electron-withdrawing than thiadiazole. This results in a slightly higher pKa (~8.0–8.5 for the sulfonamide), optimizing the balance between the ionized species (active binder) and the neutral species (membrane permeation).

Mechanism of Action: The "Tail Approach"

To understand why the 5-(aminomethyl) substitution is critical, we must visualize the Carbonic Anhydrase active site. The sulfonamide coordinates the Zinc ion, while the "tail" (the aminomethyl group) extends into the hydrophobic or hydrophilic sub-pockets to determine selectivity.

Diagram 1: CAI Binding Mechanism & Selectivity Logic[2]

CA_Mechanism Zn Zn(II) Ion (Active Site Base) ZBG Sulfonamide Head (Zinc Binding Group) ZBG->Zn Tetrahedral Coordination Scaffold Thiophene Ring (Spacer/Scaffold) ZBG->Scaffold Covalent Link Water Displaced Water (Catalytic Halt) ZBG->Water Displaces Tail 5-Aminomethyl Tail (Selectivity Driver) Scaffold->Tail Extension SubPocket Hydrophobic Pocket (Phe131, Val121) Tail->SubPocket Van der Waals / H-Bonding (Isoform Specificity)

Caption: The sulfonamide anchors to the Zn(II). The thiophene scaffold orients the aminomethyl tail toward specific sub-pockets (Phe131/Val121), driving isoform selectivity.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the catalytic inhibition constant (


) of the thiophene sulfonamide.
Rationale:  Standard UV assays are too slow for CA (

). The Stopped-Flow method measures the rapid acidification of the medium as CO2 is hydrated to bicarbonate and protons.
Reagents
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (Absorbance max ~557 nm).

  • Substrate: CO2-saturated water (approx. 33 mM at 25°C).

  • Enzyme: Recombinant hCA II (approx. 10 nM final concentration).

  • Inhibitor: this compound (dissolved in DMSO, serial dilutions).

Workflow Diagram

StoppedFlow_Protocol SyringeA Syringe A: Enzyme + Indicator + Inhibitor MixChamber Mixing Chamber (Dead time < 10ms) SyringeA->MixChamber Rapid Injection SyringeB Syringe B: CO2 Saturated Water SyringeB->MixChamber Detector Photodiode Array (557 nm) MixChamber->Detector Reaction Flow Data Kinetic Trace (Abs vs Time) Detector->Data Calc Initial Rate (v0)

Caption: Schematic of the Stopped-Flow apparatus. Rapid mixing ensures measurement of the initial velocity (


) before substrate depletion.
Step-by-Step Methodology
  • Preparation: Saturate water with CO2 by bubbling pure gas for 30 minutes at 25°C.

  • Baseline: Measure the uncatalyzed reaction rate (

    
    ) by mixing Buffer/Indicator with CO2 water (no enzyme).
    
  • Full Activity: Measure the fully catalyzed rate (

    
    ) using Enzyme + DMSO (no inhibitor).
    
  • Inhibition Curve:

    • Incubate Enzyme + Inhibitor for 15 minutes to reach equilibrium.

    • Inject into the stopped-flow unit against CO2 water.

    • Record the decrease in absorbance at 557 nm (Phenol Red transition from Red to Yellow).

  • Calculation:

    • Fit the initial 5-10% of the reaction trace to a linear regression to find the rate.

    • Calculate % Inhibition:

      
      
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

ADME & Lead Optimization Context

For researchers using this compound as a starting block:

  • pKa Modulation: The thiophene ring results in a sulfonamide pKa of ~8.2. This is ideal for topical ophthalmic drugs (like Dorzolamide) because a fraction remains un-ionized at physiological pH (7.4), facilitating corneal transport.

  • Solubility: The primary amine on the tail allows for salt formation (e.g., Hydrochloride salt), drastically improving aqueous solubility compared to pure lipophilic sulfonamides.

  • Toxicity: Thiophene sulfonamides generally avoid the severe hypersensitivity reactions sometimes associated with specific benzene-sulfonamide metabolic byproducts, though standard sulfa-allergy precautions apply.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a thiophene-2-sulfonamide derivative. Journal of Medicinal Chemistry. Link

  • Krasavin, M., et al. (2015).[2][6] Probing the 'tail' approach with 5-substituted thiophene-2-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Validation Guide: 5-(Aminomethyl)thiophene-2-sulfonamide (AMT-S)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 5-(Aminomethyl)thiophene-2-sulfonamide (AMT-S) CAS: 59337-92-7 (Free Base) / 21151-36-0 (HCl Salt) Primary Application: Fragment-Based Drug Discovery (FBDD) targeting Carbonic Anhydrase (CA) Isoforms.

Executive Summary & Strategic Context

This compound (hereafter AMT-S ) represents a "privileged scaffold" in the design of Carbonic Anhydrase (CA) inhibitors. Unlike the rigid clinical standard Acetazolamide (AAZ) , AMT-S functions as a high-affinity anchor fragment. Its primary utility lies not as a standalone drug, but as a modular building block that allows researchers to exploit the "tail approach"—extending the aminomethyl group to reach isoform-specific hydrophobic pockets (e.g., interacting with Phe131 in hCA II).

This guide provides the protocols to replicate the binding kinetics and structural validation of AMT-S, positioning it against industry standards to verify its utility as a lead compound.

Comparative Snapshot
FeatureAMT-S (Subject) Acetazolamide (Benchmark) Sulfanilamide (Baseline)
Role Fragment / Linker ScaffoldClinical Standard (Glaucoma)Historical Reference
hCA II Affinity (

)
10 – 150 nM (Tail-dependent)12 nM ~200 – 400 nM
Ligand Efficiency (LE) High (Ideal for FBDD)Moderate (Optimized)Low
Binding Mode Zn(II) coordination + Tail extensionZn(II) coordination + Steric bulkZn(II) coordination only
Solubility High (Zwitterionic potential)Low (Poor aqueous solubility)Moderate

Mechanistic Grounding: The "Tail Approach"

To replicate findings with AMT-S, one must understand that its efficacy stems from its dual-functionality. The sulfonamide group acts as the "zinc anchor," while the aminomethyl group serves as the vector for selectivity.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where AMT-S displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of


.

CA_Inhibition_Mechanism Zn_Site Active Site Zn(II) (His94, His96, His119) Native_State Native State: Zn(II) - OH- Zn_Site->Native_State Substrate CO2 Substrate Native_State->Substrate Catalysis (Fast) Displacement Ligand Exchange: Sulfonamide N displaces OH- Native_State->Displacement Inhibitor AMT-S (Sulfonamide Anion) Inhibitor->Displacement Entry to Active Site Complex Inhibited Complex: Zn(II) - NH-SO2-Thiophene Displacement->Complex Stabilization Tail_Interaction Tail Interaction: Aminomethyl extends to Hydrophobic/Hydrophilic Pocket Complex->Tail_Interaction Secondary Binding (Selectivity Driver)

Caption: Mechanistic pathway of AMT-S binding. The sulfonamide coordinates the Zinc ion, while the aminomethyl tail engages peripheral residues to enhance affinity.

Replicating Efficacy: Kinetic Validation Protocol

Objective: Determine the Inhibition Constant (


) of AMT-S against hCA II using the esterase activity assay.
Why this method?  While 

hydration (stopped-flow) is physiological, the esterase assay using 4-nitrophenyl acetate (4-NPA) is a self-validating, high-throughput standard for comparing fragment affinities.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6 (The pH is critical; sulfonamides bind as anions).

  • Control: Acetazolamide (Sigma-Aldrich).

  • Subject: AMT-S (HCl salt form recommended for solubility).

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Dissolve AMT-S (HCl salt) in DMSO to a concentration of 10 mM.

    • Prepare serial dilutions (10

      
      M to 0.1 nM) in assay buffer.
      
    • Critical Check: Ensure DMSO concentration in the final well does not exceed 5%, as DMSO inhibits CA isoforms.

  • Enzyme Pre-Incubation (The Equilibrium Step):

    • In a 96-well microplate, add 140

      
      L of Assay Buffer.
      
    • Add 20

      
      L of hCA II enzyme solution (final concentration ~10–20 nM).
      
    • Add 20

      
      L of AMT-S dilution series.
      
    • Incubate for 15 minutes at 25°C.

    • Reasoning: Sulfonamides are slow-binding inhibitors. Immediate substrate addition often yields false high

      
       values (the "lag phase" artifact).
      
  • Substrate Initiation:

    • Add 20

      
      L of 4-NPA substrate (freshly prepared, 3 mM stock).
      
    • Immediate kinetic read: Measure Absorbance at 400 nm (formation of 4-nitrophenolate).

    • Read interval: Every 15 seconds for 10 minutes.

  • Data Analysis (Self-Validation):

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      .
    • Validation Criteria: The

      
       for the Acetazolamide control must fall between 8–15 nM . If >20 nM, the enzyme activity is compromised or buffer pH is incorrect.
      

Structural Replication: X-Ray Crystallography Soaking

For researchers using AMT-S as a scaffold, kinetic data is insufficient without structural confirmation of the binding mode.

Workflow: Fragment Soaking System

This workflow describes the optimal path to obtain a high-resolution complex.

Crystallography_Workflow Crystal Apo-hCA II Crystals (Hanging Drop) Soak Soaking: AMT-S (10-50 mM) 2-24 Hours Crystal->Soak Diffusion Cryo Cryo-Protection (20% Glycerol) Soak->Cryo Harvest Diffraction X-Ray Diffraction (Synchrotron/Home Source) Cryo->Diffraction Refinement Structure Refinement (Phenix/Refmac) Diffraction->Refinement Validation Check: Zn-N Distance (~2.0 Å) H-Bond Thr199 Refinement->Validation

Caption: Crystallographic workflow for validating AMT-S binding mode via soaking.

Key Structural Checkpoints (Validation)

When refining the structure (typically at < 2.0 Å resolution), verify these specific interactions to confirm successful replication:

  • Zinc Coordination: The sulfonamide nitrogen (ionized) must coordinate directly to the Zn(II) ion. Distance should be 1.9 – 2.1 Å .

  • Gatekeeper H-Bond: The sulfonamide oxygen must form a hydrogen bond with the backbone NH of Thr199 . This is the non-negotiable signature of CA inhibition.

  • Tail Orientation: The thiophene ring usually stacks via hydrophobic interactions with Val121 , while the aminomethyl group should point towards the solvent or the hydrophobic pocket defined by Phe131 , depending on crystal packing.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High

(Weak Potency)
Insufficient Pre-incubationIncrease enzyme-inhibitor incubation to 30 mins to allow slow-binding equilibrium.
Inconsistent Kinetics Substrate Hydrolysis4-NPA spontaneously hydrolyzes. Use fresh substrate stock (< 1 hour old).
Crystal Cracking Osmotic Shock during SoakingIntroduce AMT-S stepwise or use co-crystallization instead of soaking if concentration >10 mM.
Precipitation in Well Low Solubility of Free BaseEnsure use of HCl salt or include 1-2% DMSO; verify pH is maintained at 7.6.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with this compound. Protein Data Bank (PDB).

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery.

  • PubChem Compound Summary. (2024). This compound.[1][2][3][4] National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.